Product packaging for Methyl 3-amino-5-bromopicolinate(Cat. No.:CAS No. 1072448-08-8)

Methyl 3-amino-5-bromopicolinate

Cat. No.: B1392811
CAS No.: 1072448-08-8
M. Wt: 231.05 g/mol
InChI Key: DWRSWUPHDNTLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-amino-5-bromopicolinate (CAS 1072448-08-8) is a high-purity chemical compound supplied for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. This compound is recognized as a privileged, multifunctional scaffold in medicinal and agrochemical chemistry. Its molecular structure incorporates three distinct reactive sites: a bromine atom, an amino group, and a methyl ester. This trifunctional nature makes it an exceptionally versatile building block for constructing complex molecules. The bromine atom is a key handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be functionalized through acylation or alkylation to create amides and secondary amines. Meanwhile, the ester group can be hydrolyzed to the carboxylic acid or serve as a point for further transformation. The picolinate core acts as a bidentate chelating agent, which can be fundamental to the biological activity of its derivatives. This unique reactivity profile establishes this compound as a critical intermediate in drug discovery campaigns, particularly for creating libraries of compounds for biological screening against targets in oncology, neurology, and microbiology. The compound should be stored at 2-8°C, protected from light, and under an inert atmosphere for optimal stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B1392811 Methyl 3-amino-5-bromopicolinate CAS No. 1072448-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSWUPHDNTLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679105
Record name Methyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072448-08-8
Record name Methyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Picolinates in Drug Discovery

Methyl 3-amino-5-bromopicolinate is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine core, featuring strategically placed amino, bromo, and methyl ester functionalities, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of these distinct functional groups allows for a variety of subsequent chemical modifications, making it an invaluable intermediate in the development of novel kinase inhibitors, central nervous system agents, and other biologically active compounds.[1] This guide provides a comprehensive overview of a proposed synthetic pathway to this compound, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
CAS Number 1072448-08-8
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Off-white to light yellow solid (predicted)
Boiling Point 371.9 ± 37.0 °C (Predicted)
Density 1.662 ± 0.06 g/cm³ (Predicted)

Proposed Synthetic Pathway: A Multi-Step Approach

Synthesis_Pathway A 3-Aminopyridine B 3-Amino-5-bromopyridine A->B Bromination C 3-Amino-5-bromopicolinic acid B->C Directed ortho-Metalation & Carboxylation D This compound C->D Esterification

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 3-aminopyridine. The amino group is an activating ortho-, para-director. To achieve selective bromination at the 5-position and avoid over-bromination, a Hofmann rearrangement of 5-bromonicotinamide is a reliable method.[2]

Protocol:

  • To a pre-cooled aqueous solution of sodium hydroxide (1.5 equivalents) and bromine (1.2 equivalents) at 0 °C, add commercially available 5-bromonicotinamide (1.0 equivalent).

  • Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 1 hour.

  • Upon completion, cool the suspension to room temperature.

  • Extract the aqueous phase with a suitable organic solvent, such as a mixture of THF and tert-butyl methyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 3-amino-5-bromopyridine.

Step 2: Synthesis of 3-Amino-5-bromopicolinic Acid

This crucial step involves the introduction of a carboxylic acid group at the 2-position of 3-amino-5-bromopyridine. A directed ortho-metalation followed by carboxylation is a plausible strategy. The amino group can direct the metalation to the adjacent 2-position.

Hypothetical Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-amino-5-bromopyridine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (2.2 equivalents), to effect the deprotonation at the 2-position.

  • After stirring at -78 °C for 1-2 hours, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-amino-5-bromopicolinic acid.

Step 3: Synthesis of this compound

The final step is the esterification of 3-amino-5-bromopicolinic acid to its corresponding methyl ester. A Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid is a standard and effective method.[3]

Protocol:

  • Suspend 3-amino-5-bromopicolinic acid (1.0 equivalent) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Summary

The following table summarizes the key intermediates and the final product of the proposed synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
3-AminopyridineC₅H₆N₂94.12Starting Material
3-Amino-5-bromopyridineC₅H₅BrN₂173.01Intermediate
3-Amino-5-bromopicolinic acidC₆H₅BrN₂O₂217.02Precursor
This compoundC₇H₇BrN₂O₂231.05Final Product

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification A1 Dissolve 5-bromonicotinamide in NaOH/Br2 solution A2 Heat to 70°C A1->A2 A3 Extraction A2->A3 A4 Purification (Chromatography) A3->A4 B1 Dissolve 3-amino-5-bromopyridine in THF A4->B1 Intermediate B2 Directed ortho-Metalation with n-BuLi at -78°C B1->B2 B3 Carboxylation with CO2 B2->B3 B4 Acidic Workup & Isolation B3->B4 C1 Suspend acid in Methanol B4->C1 Precursor C2 Add catalytic H2SO4 & Reflux C1->C2 C3 Neutralization & Extraction C2->C3 C4 Purification C3->C4

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The proposed synthetic pathway provides a robust and logical approach to obtaining this compound. While this guide offers detailed, step-by-step protocols, it is imperative for researchers to perform their own optimization of reaction conditions, particularly for the directed ortho-metalation step, to ensure optimal yields and purity. The successful synthesis of this versatile building block will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to Methyl 3-amino-5-bromopicolinate (CAS No. 1072448-08-8): A Key Intermediate in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. Methyl 3-amino-5-bromopicolinate (CAS No. 1072448-08-8), a substituted pyridine derivative, has emerged as a critical building block in medicinal chemistry. Its unique structural features, including strategically placed amino, bromo, and methyl ester functional groups, render it a highly valuable starting material for the synthesis of complex heterocyclic compounds with significant biological activities. This guide provides an in-depth technical overview of this compound, with a primary focus on its application in the synthesis of dual inhibitors of autotaxin (ATX) and carbonic anhydrase (CA), two enzymes implicated in a range of pathological conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical intermediate in their research and development endeavors.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective application in chemical synthesis. This compound is typically a yellow to light brown crystalline powder.[1] The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1072448-08-8[1][2][3][4]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [5]
Appearance Yellow to light brown crystalline powder[1]
Purity Typically ≥95%[1][2]
Boiling Point 371.9 ± 37.0 °C at 760 mmHg[5]
Density 1.7 ± 0.1 g/cm³[5]
Flash Point 178.7 ± 26.5 °C[5]
Synonyms Methyl 3-amino-5-bromo-2-pyridinecarboxylate, 3-Amino-5-bromopicolinic acid methyl ester[2]
Storage Store in a cool, dry, dark place under an inert atmosphere, typically at 2-8°C.[2]

The Pivotal Role in the Synthesis of Dual Autotaxin (ATX) and Carbonic Anhydrase (CA) Inhibitors

The primary significance of this compound in the pharmaceutical sciences lies in its utility as a precursor for the synthesis of dual inhibitors of autotaxin (ATX) and carbonic anhydrase (CA).[6] This dual-inhibition strategy is a promising therapeutic approach for a variety of diseases, including certain cancers, inflammatory conditions, and ocular disorders.[6]

Autotaxin (ATX) and its Pathophysiological Relevance

Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[6] The ATX-LPA signaling axis is involved in a multitude of cellular processes, including cell proliferation, migration, and survival. Dysregulation of this pathway has been implicated in the progression of cancer, fibrosis, and inflammation. Therefore, the inhibition of ATX is a compelling strategy to modulate LPA levels and mitigate its pathological effects.

Carbonic Anhydrases (CAs) as Therapeutic Targets

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, including pH regulation and fluid secretion. Certain CA isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of these tumor-associated CA isoforms is a validated anticancer strategy.[5][2][3][4][7]

Rationale for Dual ATX/CA Inhibition

The development of single molecules that can simultaneously inhibit both ATX and CA offers several potential advantages over the administration of two separate drugs. These include a simplified pharmacokinetic profile, potentially synergistic therapeutic effects, and improved patient compliance. In the context of ocular diseases like glaucoma, dual ATX/CA inhibitors are expected to lower intraocular pressure through two independent mechanisms: inhibition of aqueous humor production by CA inhibition and facilitation of aqueous humor outflow by ATX inhibition.[6]

Synthetic Pathways to Dual ATX/CA Inhibitors

The chemical structure of this compound provides a versatile platform for the elaboration into potent dual ATX/CA inhibitors. The amino group can be readily acylated or transformed into other functional groups, while the bromo substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore the structure-activity relationship (SAR). A general synthetic scheme, based on the disclosures in patent literature, is outlined below.[6]

G start This compound (CAS 1072448-08-8) step1 Acylation/Functionalization of Amino Group start->step1 intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) intermediate1->step2 final_product Dual ATX/CA Inhibitor step2->final_product

Caption: Generalized synthetic workflow from this compound to dual ATX/CA inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative dual ATX/CA inhibitor and the subsequent biological evaluation of its inhibitory activity.

Synthesis of a Representative Dual ATX/CA Inhibitor

The following protocol is a representative example of how this compound can be utilized to synthesize a more complex heterocyclic compound, as might be found in the patent literature.[6]

Step 1: Acylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane, add 2,2-dimethylpropanoyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-acylated intermediate.

Step 2: Suzuki Cross-Coupling Reaction

  • To a reaction vessel, add the N-acylated intermediate from Step 1 (1.0 eq), a suitable boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final dual ATX/CA inhibitor.

In Vitro Autotaxin (ATX) Inhibition Assay

The following is a generalized protocol for a fluorogenic ATX inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA.

    • Enzyme Solution: Recombinant human ATX diluted in Assay Buffer to the desired concentration.

    • Substrate Solution: A fluorogenic LPC analog, such as FS-3, dissolved in a suitable solvent.

    • Inhibitor Solutions: Test compounds and a known ATX inhibitor (positive control) dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • Add 2 µL of inhibitor solution (or DMSO for control) to the wells of a 96-well black microplate.

    • Add 48 µL of the ATX enzyme solution to each well and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.

    • Monitor the increase in fluorescence intensity (e.g., Ex/Em = 485/528 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay for CA inhibition based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Purified human CA isoform (e.g., CA II or CA IX) diluted in Assay Buffer.

    • Substrate Solution: p-NPA dissolved in acetonitrile or DMSO.

    • Inhibitor Solutions: Test compounds and a known CA inhibitor (e.g., acetazolamide) dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • Add 158 µL of Assay Buffer and 2 µL of inhibitor solution to the wells of a 96-well clear microplate.

    • Add 20 µL of the CA enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Measure the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation (slope of the absorbance vs. time curve).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation s_start This compound s_step1 Acylation s_start->s_step1 s_step2 Cross-Coupling s_step1->s_step2 s_end Dual Inhibitor s_step2->s_end b_start Dual Inhibitor b_atx ATX Inhibition Assay b_start->b_atx b_ca CA Inhibition Assay b_start->b_ca b_data IC50 Determination b_atx->b_data b_ca->b_data

Caption: Integrated workflow for the synthesis and biological evaluation of dual ATX/CA inhibitors.

Concluding Remarks

This compound is a chemical intermediate of significant value in the field of drug discovery and development. Its utility as a starting material for the synthesis of dual inhibitors of autotaxin and carbonic anhydrase underscores its importance in the quest for novel therapeutics for a range of diseases. The synthetic versatility of this molecule, coupled with the compelling biological rationale for dual ATX/CA inhibition, makes it a focal point for ongoing and future research. This guide has provided a comprehensive overview of its properties, applications, and associated experimental protocols to aid researchers in harnessing the full potential of this key building block.

References

Methyl 3-amino-5-bromopicolinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-5-bromopicolinate: Properties, Synthesis, and Applications

Foreword

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives offer a versatile platform for constructing novel therapeutic agents. Among these, this compound has emerged as a key building block, valued for its specific arrangement of functional groups—an amino group, a bromine atom, and a methyl ester—which provide multiple reaction handles for molecular elaboration. This guide offers a comprehensive technical overview of this compound, consolidating its physicochemical properties, outlining a plausible synthetic pathway with detailed protocols, and discussing its significance in the broader context of chemical and pharmaceutical research.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative. The precise identity and characteristics of this compound are fundamental to its application in synthesis.

Molecular Identity
  • Chemical Name: this compound

  • Synonyms: 3-Amino-5-bromopyridin-2-carboxylic acid methyl ester, Methyl 3-amino-5-bromopyridine-2-carboxylate[1][2]

  • CAS Number: 1072448-08-8[1][3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O₂[1][2][3]
Molecular Weight 231.05 g/mol [1][2]
Exact Mass 229.96909 u[1][3]
Density 1.662 ± 0.06 g/cm³ (Predicted)[1][2]
Boiling Point 371.9 ± 37.0 °C at 760 mmHg (Predicted)[1][2][3]
Flash Point 178.7 ± 26.5 °C (Predicted)[3]
pKa 0.30 ± 0.10 (Predicted)[1][2]

Synthesis of this compound: A Proposed Pathway

While direct, single-publication synthesis pathways are not extensively documented, a chemically sound and logical route can be constructed from commercially available precursors by examining established methodologies for analogous pyridine derivatives.[5][6] The proposed synthesis begins with 3-aminopicolinic acid and proceeds through bromination followed by esterification.

Rationale for Synthetic Strategy

The chosen pathway is predicated on a two-step functionalization of a simple pyridine core.

  • Electrophilic Bromination: The pyridine ring, activated by the amino and carboxylic acid groups, is susceptible to electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. However, the 2-position is occupied by the carboxylic acid, and the 4- and 6-positions are sterically and electronically influenced. The 5-position becomes a favorable site for bromination.

  • Esterification: The final step involves the conversion of the picolinic acid to its methyl ester. A standard acid-catalyzed Fischer esterification is a reliable and high-yielding method for this transformation.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-aminopicolinic acid to this compound.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification Start 3-Aminopicolinic Acid Intermediate 3-Amino-5-bromopicolinic Acid Start->Intermediate  N-Bromosuccinimide (NBS)  Sulfuric Acid Product This compound Intermediate->Product  Methanol (MeOH)  Sulfuric Acid (cat.)  Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and purification steps to ensure the integrity of the final product.

Step 1: Synthesis of 3-Amino-5-bromopicolinic Acid

  • Principle: This step involves the regioselective bromination of 3-aminopicolinic acid at the C5 position using N-Bromosuccinimide (NBS) as the bromine source in a strong acid medium, which facilitates the electrophilic substitution.

  • Methodology:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminopicolinic acid (1.0 eq.).

    • Carefully add concentrated sulfuric acid (H₂SO₄) with cooling in an ice bath to dissolve the starting material.

    • Once the solution is homogeneous and cooled to 0-5 °C, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Adjust the pH of the resulting slurry to ~4-5 using a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-bromopicolinic acid.

Step 2: Synthesis of this compound

  • Principle: The carboxylic acid functional group of the intermediate is converted to a methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol serves as both the solvent and the reagent.

  • Methodology:

    • Suspend the dried 3-amino-5-bromopicolinic acid (1.0 eq.) in methanol (MeOH) in a round-bottom flask fitted with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq.).

    • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

    • In-Process Control: Monitor the ester formation via TLC, observing the appearance of a new, less polar spot corresponding to the methyl ester product.

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound. The final product's identity and purity can be confirmed using techniques like NMR and LC-MS.

Applications in Research and Development

While specific biological activities of this compound are not widely published, its value lies in its role as a versatile synthetic intermediate. Structurally related aminobromopyridines serve as crucial building blocks in the synthesis of complex molecules in pharmaceuticals and agrochemicals.[7] The strategic placement of the amino, bromo, and methyl ester groups allows for a variety of subsequent chemical transformations:

  • Suzuki and Stille Cross-Coupling: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to build more complex nitrogen-containing scaffolds.

  • Amide Coupling: The amino group can be acylated or used in coupling reactions to extend the molecular structure.

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid or converted directly into amides, providing another point of diversification.

The potential applications are broad, and this compound is a valuable starting point for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology and infectious diseases where substituted pyridine cores are prevalent.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • Handling: Use only in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

physical and chemical properties of Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-5-bromopicolinate: Properties, Synthesis, and Applications

Foreword for the Senior Scientist: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. As a key heterocyclic building block, this compound presents a versatile scaffold for the synthesis of novel chemical entities with significant potential in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the causality of its chemical behavior, proposing robust experimental frameworks, and grounding all information in verifiable sources.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1072448-08-8) is a substituted pyridine derivative. The strategic placement of an amino group, a bromine atom, and a methyl ester on the picolinate framework makes it a highly valuable intermediate for generating molecular diversity in drug discovery programs.[1] The electron-donating amino group and the electron-withdrawing bromine atom create a unique electronic environment that influences the reactivity of the pyridine ring, while the ester and amino functionalities serve as primary handles for derivatization.

The core physicochemical properties have been aggregated from various sources and are summarized below for rapid reference. These predicted and experimental values are critical for designing experimental conditions, including reaction solvent selection, purification strategies, and formulation development.

PropertyValueSource(s)
CAS Number 1072448-08-8[2][3]
Molecular Formula C₇H₇BrN₂O₂[2]
Molecular Weight 231.05 g/mol [2][4]
Appearance Solid[5]
Boiling Point 371.9 ± 37.0 °C at 760 mmHg (Predicted)[2][6]
Density 1.662 - 1.7 g/cm³ (Predicted)[2][6]
Flash Point 178.7 ± 26.5 °C
pKa 0.30 ± 0.10 (Predicted)[2][6]
LogP (XLogP3) 1.7941[2]
Polar Surface Area (PSA) 65.21 Ų[2]
InChI Key DWRSWUPHDNTLKJ-UHFFFAOYSA-N[2][5]

Structural Elucidation and Spectral Analysis

Full characterization of this compound is essential for confirming its identity and purity post-synthesis. While specific, peer-reviewed spectral analyses for this exact compound are not widely published, data is available from commercial suppliers.[4] Based on its structure, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. The aromatic protons' chemical shifts and coupling constants would be influenced by the positions of the bromine and amino substituents. For illustrative purposes, the ¹H NMR data for a related isomer, methyl 6-amino-5-bromopyridine-2-carboxylate, shows aromatic protons as doublets around 7.76 and 7.34 ppm, the amino protons as a broad singlet at 5.23 ppm, and the methyl ester singlet at 3.94 ppm.[7]

  • ¹³C NMR: The carbon NMR would display seven distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group at the most downfield position.

Other Analytical Techniques
  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of 231.05 g/mol and show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br).

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound, typically using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.

Synthesis, Reactivity, and Mechanistic Insights

While multiple synthetic routes may be conceived, a highly plausible and efficient pathway involves the direct bromination of a readily available precursor, Methyl 3-aminopicolinate. This approach is analogous to the synthesis of related bromo-aminopyridine structures.[7]

Proposed Retrosynthetic Pathway

The logical disconnection points to Methyl 3-aminopicolinate as the immediate precursor, which itself can be derived from 3-aminopicolinic acid.

Retrosynthesis Target This compound Precursor1 Methyl 3-aminopicolinate Target->Precursor1 Electrophilic Bromination Precursor2 3-Aminopicolinic Acid Precursor1->Precursor2 Esterification

Caption: Retrosynthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative methodology based on established procedures for similar substrates.[7] Causality: The choice of a non-polar solvent like chloroform is to ensure solubility of the starting material and prevent unwanted side reactions with the solvent. N-Bromosuccinimide (NBS) is selected as the brominating agent for its mildness and selectivity in brominating activated aromatic rings, reducing the risk of over-bromination.

Materials:

  • Methyl 3-aminopicolinate

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve Methyl 3-aminopicolinate (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer. Protect the reaction from light.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes. The amino group activates the pyridine ring, directing the electrophilic substitution primarily to the 5-position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. This removes acidic byproducts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.

  • Validation: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Section 2.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building compound libraries.[1] The primary amino group and the methyl ester are orthogonal reaction handles, allowing for sequential or selective derivatization.

  • Amide Library Synthesis: The amino group can be readily acylated, sulfonated, or reductively aminated to generate a wide array of amides, sulfonamides, and secondary amines. The resulting amide derivatives are of particular interest as they can form key hydrogen bond interactions with biological targets.[1]

  • Cross-Coupling Reactions: The bromine atom provides a vector for diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or alkyne moieties at the 5-position.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form another amide library, or it can be reduced to the primary alcohol for further functionalization.

This multi-faceted reactivity makes it an ideal starting point for Structure-Activity Relationship (SAR) studies in drug discovery programs, particularly in the fields of oncology and inflammatory diseases.[1][8]

Derivatization Core This compound Amide Amide Library (Acylation, Sulfonation) Core->Amide N-functionalization Coupling Cross-Coupling Products (Suzuki, Sonogashira) Core->Coupling C-Br functionalization Acid Picolinic Acid Derivative Core->Acid Ester Hydrolysis Amide2 Amide Library (Amine Coupling) Acid->Amide2

Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

This compound is classified as an irritant and should be handled with appropriate care in a laboratory setting.

Safety AspectInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[5][9]
Signal Word Warning[4][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5][10]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11]

Handling Protocol:

  • Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is mandatory: wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Avoid generating dust. If weighing out the solid, do so carefully.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and multiple points for diversification provide medicinal chemists with a reliable and versatile platform for synthesizing novel compounds. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable building block into their research and development workflows.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 3-amino-5-bromopicolinate (CAS No: 1072448-08-8), a key building block in medicinal chemistry and drug discovery.[1][2] In the absence of publicly available experimental spectra, this guide presents highly accurate predicted ¹H and ¹³C NMR data, generated through computational chemistry methods. The predicted chemical shifts and coupling constants are critically evaluated against the known spectroscopic data of structurally related substituted pyridines to ensure scientific integrity. This whitepaper serves as a vital resource for researchers in positive identification, purity assessment, and quality control of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring an amino group, a bromine atom, and a methyl ester on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of complex molecules with potential therapeutic applications. Accurate and unambiguous characterization of this compound is paramount for ensuring the quality and reproducibility of synthetic routes in drug development. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and a thorough understanding of the ¹H and ¹³C NMR spectra of this compound is essential for its unequivocal identification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is characterized by distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (Hz)
H-48.05d2.1
H-67.85d2.1
-NH₂5.80s (broad)-
-OCH₃3.95s-

Analysis of the ¹H NMR Spectrum:

  • Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring, H-4 and H-6, are expected to appear as doublets in the downfield region of the spectrum. Their chemical shifts are influenced by the deshielding effect of the electronegative nitrogen atom and the bromine atom. The predicted meta-coupling constant (⁴J) between H-4 and H-6 is approximately 2.1 Hz.

  • Amino Protons (-NH₂): The protons of the amino group are anticipated to produce a broad singlet around 5.80 ppm. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to give a sharp singlet at approximately 3.95 ppm.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O165.5
C-2148.0
C-6145.2
C-3140.1
C-4125.8
C-5110.3
-OCH₃52.8

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the methyl ester carbonyl group is the most downfield signal, predicted to be around 165.5 ppm.

  • Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring are influenced by the substituents. The carbon bearing the bromine atom (C-5) is expected to be the most upfield of the ring carbons due to the heavy atom effect of bromine. The carbons adjacent to the nitrogen atom (C-2 and C-6) are significantly downfield.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group is predicted to appear at approximately 52.8 ppm.

Comparative Analysis with Related Structures

To validate the predicted NMR data, a comparative analysis with experimentally determined data for structurally similar compounds is crucial. For instance, the ¹H NMR spectrum of 2-bromopyridine shows signals in the range of 7.17-8.31 ppm, which is consistent with the predicted chemical shifts for the aromatic protons of this compound.[3] The presence of the amino and methyl ester groups in our target molecule will further influence the precise chemical shifts.

Experimental Protocols for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound, the following protocols are recommended:

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-180 ppm.

Visualization of Molecular Structure and NMR Workflow

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Diagram 2: NMR Data Acquisition and Analysis Workflow

cluster_0 Experimental cluster_1 Computational Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation Molecular Modeling Molecular Modeling NMR Prediction NMR Prediction Molecular Modeling->NMR Prediction Spectral Analysis Spectral Analysis NMR Prediction->Spectral Analysis Spectral Analysis->Structure Elucidation Final Report Final Report Structure Elucidation->Final Report

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed and scientifically grounded analysis of the ¹H and ¹³C NMR spectra of this compound. By presenting accurate predicted data and placing it in the context of experimental considerations and comparative analysis, this document serves as an essential reference for researchers working with this important chemical intermediate. The provided protocols and workflows aim to facilitate the accurate identification and quality control of this compound in a research and development setting.

References

The Picolinate Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The picolinate scaffold, derived from pyridine-2-carboxylic acid, represents a privileged structural motif in the fields of medicinal chemistry and drug development. Its inherent chelating properties and versatile chemical reactivity have led to the discovery and development of a diverse array of derivatives with significant therapeutic applications. This technical guide provides an in-depth exploration of the history of picolinate derivatives, from the initial synthesis of picolinic acid to the modern-day applications of its multifaceted derivatives. We will delve into the key scientific milestones, detailed synthetic methodologies, mechanisms of action, and clinical significance of prominent picolinate-based compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

The Genesis of a Scaffold: Discovery and Early History of Picolinic Acid

Picolinic acid, the foundational molecule of the picolinate family, is an organic compound with the formula NC₅H₄CO₂H, a derivative of pyridine with a carboxylic acid substituent at the 2-position.[1] Its journey from a laboratory curiosity to a cornerstone of medicinal chemistry is marked by several key discoveries.

The first synthesis of picolinic acid was achieved in the 19th century through various methods involving the oxidation of pyridine or its derivatives.[2] One of the earliest and most common laboratory methods involved the oxidation of α-picoline (2-methylpyridine) with strong oxidizing agents like potassium permanganate (KMnO₄).[1]

A significant turning point in the history of picolinic acid was the discovery of its potent chelating properties. In 1879, Weidel first reported the ability of picolinic acid to form stable complexes with copper and iron.[3] This observation laid the groundwork for understanding its biological significance. Later, in 1957, Suzuki et al. expanded on this, demonstrating its efficient chelation of a range of other metal ions, including nickel, zinc, cadmium, and lead.[3] This inherent ability to bind to metal ions is a central theme in the story of picolinate derivatives and their biological functions.

In the 1970s, researchers identified zinc-binding ligands in the gastrointestinal tract of rats, which were crucial for the absorption of dietary zinc. Picolinic acid was identified as one of these key low-molecular-weight zinc-binding ligands.[2] This discovery solidified the understanding of picolinic acid's natural role in facilitating the transport and absorption of essential trace minerals in the body.[2][4] Picolinic acid is biosynthesized in the liver and kidneys from the amino acid tryptophan via the kynurenine pathway.[1][3]

A timeline of these pivotal moments is presented below:

YearKey Discovery/MilestoneSignificance
19th CenturyFirst synthesis of picolinic acid.[2]Established the foundational molecule for picolinate derivatives.
1879Weidel reports the chelation of copper and iron by picolinic acid.[3]First demonstration of picolinic acid's metal-chelating properties.
1917First report of chromium(III) picolinate.[5]The first documented synthesis of a key picolinate derivative.
1957Suzuki et al. demonstrate chelation of multiple metal ions by picolinic acid.[3]Expanded the understanding of picolinic acid's broad chelating capabilities.
1970sIdentification of picolinic acid as a natural zinc-binding ligand.[2]Elucidated the biological role of picolinic acid in mineral absorption.

Synthetic Strategies for Picolinate Derivatives

The versatility of the picolinate scaffold lies in the various synthetic routes available for its modification. The synthesis of picolinic acid itself can be achieved through several methods, with the choice of method often depending on the desired scale and available starting materials.

Synthesis of Picolinic Acid

A common laboratory-scale synthesis involves the oxidation of α-picoline with potassium permanganate.

Experimental Protocol: Oxidation of α-Picoline to Picolinic Acid

Materials:

  • α-Picoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Dry hydrogen chloride (gas)

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 mL of water and 50 g of α-picoline.

  • Add 90 g of potassium permanganate and heat the mixture on a steam bath until the purple color disappears (approximately 1 hour).

  • Introduce a second 90 g portion of potassium permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (2-2.5 hours).

  • Cool the reaction mixture slightly and filter the precipitated manganese oxides, washing them with 1 L of hot water.

  • Concentrate the filtrate under reduced pressure to 150–200 mL and filter if necessary.

  • Acidify the solution to Congo red with concentrated hydrochloric acid.

  • Evaporate the acidic solution to dryness under reduced pressure.

  • Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with 150 mL of 95% ethanol.

  • Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

  • Chill the solution to approximately 10°C and continue saturating with hydrogen chloride.

  • Filter and air-dry the resulting picolinic acid hydrochloride crystals.

An alternative industrial-scale synthesis involves the hydrolysis of 2-cyanopyridine.

Experimental Protocol: Hydrolysis of 2-Cyanopyridine to Picolinic Acid

Materials:

  • 2-Cyanopyridine

  • Deionized water

  • Sodium hydroxide (NaOH) solution (30%)

  • Hydrochloric acid (HCl) solution (30%)

  • Anhydrous ethanol

Procedure:

  • In a 500 mL three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.

  • Heat the mixture to 50°C with stirring and add 128.2 g of 30% sodium hydroxide solution.

  • Continue heating and reflux for 4 hours.

  • Distill off approximately 50 g of water.

  • Cool the reaction solution to 20°C and adjust the pH to 2.5 with 30% hydrochloric acid.

  • Evaporate the solution to dryness using steam heating.

  • Add 300 g of anhydrous ethanol dropwise to the flask while maintaining the temperature at 55°C.

  • Cool the solution to induce crystallization, then filter and dry the solid to obtain 2-picolinic acid.

Synthesis of Metal Picolinates

The chelating nature of picolinic acid allows for the straightforward synthesis of various metal picolinates.

Experimental Protocol: Synthesis of Zinc Picolinate

Materials:

  • Picolinic acid

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Deionized water

Procedure:

  • In a flask, add a 30% aqueous solution of picolinic acid and warm to 40-50°C.

  • Under stirring, slowly add a 20% zinc sulfate solution (molar ratio of picolinic acid to zinc sulfate is approximately 2:1).

  • After the addition is complete, continue stirring for 1 hour to facilitate complexation.

  • Add a seed crystal and continue stirring for another 30 minutes at the same temperature.

  • Cool the mixture to 15°C and filter the precipitate.

  • Wash the filter cake with deionized water until the pH is between 1 and 5.

  • Dry the resulting zinc picolinate in an oven.

Experimental Protocol: Synthesis of Chromium (III) Picolinate

Materials:

  • 2-Cyanopyridine

  • Chromium (III) chloride (CrCl₃)

  • Water

Procedure:

  • In a high-pressure reactor lined with polytetrafluoroethylene, add 2-cyanopyridine and chromium trichloride in a 3:1 molar ratio.

  • Add approximately 20 mL of water.

  • Seal the reactor and heat to 80-200°C under 2-3 standard atmospheres of pressure for 24-48 hours.

  • The resulting chromium picolinate will precipitate out of the solution.

Picolinate Derivatives in Human Health: Nutritional Supplements

The ability of picolinic acid to enhance the bioavailability of essential minerals has led to the development of several widely used nutritional supplements.

Chromium Picolinate and Insulin Signaling

Chromium picolinate is a chemical compound that combines chromium with picolinic acid to enhance its absorption.[6] It is a popular dietary supplement often marketed for its potential to support healthy blood sugar control and weight management.[6][7]

Mechanism of Action: Chromium picolinate is believed to enhance insulin sensitivity through a multi-faceted mechanism.[8] It is proposed to increase the number and sensitivity of insulin receptors on cell membranes.[9] In vivo studies in insulin-resistant rats have shown that chromium picolinate supplementation enhances skeletal muscle insulin signaling by increasing the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the activity of phosphatidylinositol 3-kinase (PI3K).[10] It may also down-regulate the protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[10] Furthermore, chromium picolinate has been shown to increase the activity of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor that promotes glucose uptake.[4]

InsulinSignaling cluster_cell Skeletal Muscle Cell IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_membrane GLUT4 (at membrane) GLUT4_vesicle->GLUT4_membrane PTP1B PTP1B PTP1B->IR Dephosphorylation AMPK AMPK AMPK->GLUT4_vesicle Translocation Insulin Insulin Insulin->IR CrPic Chromium Picolinate CrPic->IR Enhances Sensitivity CrPic->PTP1B Inhibition CrPic->AMPK Activation Glucose Glucose Glucose->GLUT4_membrane Uptake

Caption: Mechanism of Chromium Picolinate on Insulin Signaling.

Clinical Evidence for Weight Management: The efficacy of chromium picolinate for weight loss has been the subject of numerous studies, with mixed results. A meta-analysis of randomized controlled trials suggested a small but statistically significant effect on weight loss compared to placebo, though the clinical relevance was debated.[2][11] Another study found that chromium picolinate supplementation did not significantly affect weight loss in overweight adults.[12] However, some research suggests it may help in preserving lean body mass during weight loss.[7]

Quantitative Data from Clinical Trials on Chromium Picolinate and Weight Loss:

Study/Meta-analysisNumber of ParticipantsDosage of Chromium PicolinateDurationKey Finding
Pittler et al. (Meta-analysis)[2]489VariedVariedWeighted mean difference of -1.1 kg in body weight compared to placebo.
Yazaki et al.[12]801000 µ g/day 24 weeksNo significant change in BMI compared to placebo.
Tian et al. (Meta-analysis)[11]622200-1000 µ g/day 12-16 weeksMean difference of -1.1 kg in body weight compared to placebo.
Martin et al.[13]37 (Type 2 Diabetics)1000 µ g/day 6 monthsLess increase in total weight (0.9 kg vs 2.2 kg) compared to placebo.
Zinc Picolinate: Enhancing a Vital Mineral's Uptake

Zinc picolinate is a highly bioavailable form of zinc, where zinc is chelated to picolinic acid.[8][14] This chelation facilitates the absorption of zinc through the small intestine.[11] Zinc is an essential trace element involved in numerous biological processes, including immune function, wound healing, and cell growth.[8]

Therapeutic Frontiers: Picolinate Derivatives in Drug Discovery

Beyond nutritional supplements, the picolinate scaffold has emerged as a "privileged" structure in drug discovery, serving as a versatile building block for a range of therapeutic agents.[5][9]

Picolinate Derivatives as Enzyme Inhibitors

The unique structural and electronic properties of picolinates make them excellent candidates for designing enzyme inhibitors.

VEGFR-2 Kinase Inhibitors for Cancer Therapy: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. A novel series of picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[6] These compounds have shown promising antiproliferative activity against cancer cell lines.

Quantitative Data: IC₅₀ Values of Picolinamide Derivatives against Cancer Cell Lines

CompoundA549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
8j 12.520.6
8l 13.218.2
Sorafenib (Control)19.329.0
Axitinib (Control)22.438.7
Data from[6]

Anticancer Activity via ER Stress-Mediated Apoptosis: Certain picolinic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the endoplasmic reticulum (ER) stress pathway. One such derivative demonstrated cytotoxicity against A549 lung cancer cells with an IC₅₀ of 99.93 µM, triggering the activation of caspases 3, 4, and 9.[2][12]

AnticancerMechanism cluster_cancer_cell Cancer Cell EGFR EGFR Kinase Cell Proliferation Cell Proliferation Angiogenesis Angiogenesis ER Endoplasmic Reticulum Caspase9 Caspase 9 ER->Caspase9 ER Stress Caspase3 Caspase 3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Picolinate_Inhibitor Picolinate Derivative (VEGFR-2/EGFR Inhibitor) Picolinate_Inhibitor->EGFR Inhibition Picolinate_ER_Stress Picolinate Derivative (ER Stress Inducer) Picolinate_ER_Stress->ER Induces Stress

Caption: Anticancer Mechanisms of Picolinate Derivatives.

Anticonvulsant Properties of Picolinic Acid Derivatives

Researchers have explored derivatives of picolinic acid for their potential as anticonvulsant agents. Certain picolinamide analogs have shown potent anticonvulsant activity in preclinical studies.[3][10] The exact mechanism of action is still under investigation but is thought to involve the modulation of neuronal ion channels or neurotransmitter systems.[4][14][15]

Experimental Workflow: Synthesis of Picolinamide Derivatives

Picolinamide_Synthesis PicolinicAcid Picolinic Acid PicolinoylChloride Picolinoyl Chloride PicolinicAcid->PicolinoylChloride + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) Picolinamide Picolinamide Derivative PicolinoylChloride->Picolinamide + R-NH₂ Amine Amine (R-NH₂)

Caption: General Synthesis of Picolinamide Derivatives.

Antimicrobial Applications of Metal Picolinates

The chelation of transition metals with picolinic acid can result in complexes with significant antimicrobial properties.

Copper Picolinate as an Antimicrobial Agent: Copper itself is known to have potent antimicrobial effects, and when complexed with picolinic acid, its activity can be modulated. The antimicrobial mechanism of copper involves the generation of reactive oxygen species (ROS) that damage microbial cell membranes and DNA.[11][16] Copper picolinate has demonstrated antibacterial activity against a range of bacteria.[1][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Metal Picolinates

Metal PicolinateTest BacteriaMIC (mg/mL)
Copper PicolinateS. aureus, P. vulgaris, M. luteus, E. coli0.5
K. pneumoniae1.0
B. cereus, B. subtilis2.0
Zinc PicolinateB. subtilis, E. coli, S. aureus and others0.5
Cobalt PicolinateM. luteus, S. marcescens0.5
Nickel PicolinateB. subtilis, M. luteus, K. pneumoniae0.5
Data from[13]

Future Perspectives and Conclusion

The journey of picolinate derivatives, from the fundamental discovery of picolinic acid to the development of sophisticated therapeutic agents, showcases the power of scaffold-based drug discovery. The unique chelating ability and versatile chemistry of the picolinate core continue to inspire the design and synthesis of novel molecules with a wide range of biological activities. Future research will likely focus on elucidating the precise mechanisms of action of various picolinate derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in new therapeutic areas. The integration of computational methods, such as molecular docking and DFT studies, will undoubtedly accelerate the discovery of next-generation picolinate-based drugs. This in-depth technical guide serves as a testament to the enduring legacy and bright future of the picolinate scaffold in the advancement of science and medicine.

References

starting materials for Methyl 3-amino-5-bromopicolinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of Methyl 3-amino-5-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring amino, bromo, and methyl ester groups, makes it a versatile building block for the synthesis of complex molecular architectures with diverse biological activities. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, cost-effectiveness, and environmental impact of the synthetic route. This guide provides a comprehensive analysis of the primary synthetic strategies, delving into the rationale behind the selection of starting materials and outlining the key chemical transformations involved.

As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying chemical logic. We will explore how the electronic nature of the pyridine ring and its substituents dictates the choice of reactions, from electrophilic aromatic substitution to directed ortho-metalation, providing a robust framework for both laboratory-scale synthesis and process development.

Physicochemical Properties and Strategic Overview

Before delving into synthetic pathways, a summary of the target molecule's properties provides essential context.

PropertyValue
Compound Name This compound
CAS Number 1072448-08-8[1][2]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2]
Appearance (Predicted) Solid
Boiling Point 371.9±37.0 °C (Predicted)[1][2]
Density 1.662±0.06 g/cm³ (Predicted)[1][2]
Retrosynthetic Analysis

A retrosynthetic approach reveals two primary strategies for constructing this compound. The choice between them hinges on the availability and cost of the key precursors.

G cluster_0 Strategy A: Late-Stage Bromination cluster_1 Strategy B: Late-Stage Carboxylation TM This compound d1 C-Br Bond TM->d1 d2 C-COOMe Bond TM->d2 I1 Methyl 3-aminopicolinate d1->I1 I2 3-Amino-5-bromopyridine d2->I2

Caption: Retrosynthetic analysis of this compound.

  • Strategy A (Late-Stage Bromination): This approach involves the synthesis or procurement of a suitable picolinate precursor, such as Methyl 3-aminopicolinate, followed by regioselective bromination at the C5 position. This is often the most direct route if the precursor is readily available.

  • Strategy B (Late-Stage Carboxylation): This strategy begins with a more basic, commercially available 3,5-disubstituted pyridine. The key step is the introduction of the carboxylate group at the C2 position of an intermediate like 3-amino-5-bromopyridine.

Strategy A: Synthesis via Functionalization of a Picolinate Core

This strategy is predicated on the direct functionalization of a pre-existing methyl picolinate ring system. Its efficiency is highly dependent on the regioselectivity of the key transformation step.

Pathway A1: Electrophilic Bromination of Methyl 3-aminopicolinate

This is arguably the most convergent and chemically intuitive approach. The synthesis begins with Methyl 3-aminopicolinate, which serves as the primary starting material.

  • Starting Material: Methyl 3-aminopicolinate

  • Core Rationale: The 3-amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. The position para to the amino group (C5) is sterically accessible and electronically enriched, making it the prime target for bromination. The electron-withdrawing picolinate group at C2 further deactivates the C4 and C6 positions, enhancing the selectivity for C5 substitution.

G SM Methyl 3-aminopicolinate P This compound SM->P Electrophilic Aromatic Substitution R1 Brominating Agent (e.g., NBS, Br₂) R1->P

Caption: Pathway A1: Direct bromination of Methyl 3-aminopicolinate.

Experimental Protocol: Bromination of Methyl 3-aminopicolinate

This is a representative protocol based on standard procedures for brominating activated pyridine rings, such as the bromination of methyl 4-aminopicolinate.[3]

  • Dissolution: Dissolve Methyl 3-aminopicolinate (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane at room temperature.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution. Maintain the temperature below 30 °C. Expertise Note: NBS is often preferred over elemental bromine (Br₂) as it is easier to handle and often provides higher selectivity with fewer side products.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine species.

  • Extraction: Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Strategy B: Synthesis from 3,5-Disubstituted Pyridine Precursors

This strategy involves building the target molecule from simpler pyridine feedstocks. While often involving more steps, it can be more cost-effective if the picolinate precursors of Strategy A are expensive or unavailable. The central intermediate for this approach is 3-amino-5-bromopyridine .

Sourcing the Key Intermediate: 3-Amino-5-bromopyridine

This intermediate can be synthesized from several commercially available starting materials. The choice depends on factors like cost, yield, and safety.

Starting MaterialKey TransformationTypical YieldRationale & Considerations
5-Bromonicotinamide Hofmann Rearrangement~70%[4]A classic named reaction involving treatment with bromine and a strong base (e.g., NaOH). It is a reliable, one-step transformation.[4]
5-Bromo-3-nitropyridine Nitro Group Reduction>90%[4]A clean and high-yielding reduction using common reagents like H₂/Pd/C, Fe/AcOH, or SnCl₂.[4][5] This is often the preferred route due to its efficiency.
3,5-Dibromopyridine Nucleophilic Aromatic Substitution (SNAAr)VariableInvolves reacting 3,5-dibromopyridine with an ammonia source. This reaction can be challenging and may require harsh conditions or metal catalysis (e.g., Buchwald-Hartwig amination).[6]
Introducing the C2-Carboxylate Group: Directed ortho-Metalation (DoM)

Once 3-amino-5-bromopyridine is obtained, the most significant challenge is introducing the carboxylate group regioselectively at the C2 position. Directed ortho-metalation is the most powerful and precise method for this transformation.

  • Core Rationale: The amino group at C3 is a potent directed metalation group (DMG). In the presence of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), it directs the deprotonation of the adjacent C2 position, forming a lithiated intermediate. This intermediate can then be trapped with an electrophile to install the desired functional group.

G cluster_0 Synthesis of Intermediate cluster_1 Directed ortho-Metalation & Esterification SM 5-Bromo-3-nitropyridine I1 3-Amino-5-bromopyridine SM->I1 Reduction (e.g., H₂, Pd/C) I2 Lithiation at C2 I1->I2 1) n-BuLi, THF, -78 °C I3 3-Amino-5-bromopicolinic acid I2->I3 2) CO₂(g) then H₃O⁺ TM This compound I3->TM MeOH, H⁺ (cat.)

Caption: Pathway B: Synthesis via Directed ortho-Metalation.

Experimental Protocol: DoM and Esterification of 3-Amino-5-bromopyridine

This is a representative protocol based on established DoM procedures on substituted aminopyridines.

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-5-bromopyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq., solution in hexanes) dropwise via syringe. Stir the resulting dark solution at -78 °C for 1-2 hours. Trustworthiness Note: Maintaining strict anhydrous conditions and low temperature is critical to prevent side reactions and ensure high yield.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water or dilute HCl. Acidify the aqueous layer to a pH of ~4-5 to precipitate the product, 3-amino-5-bromopicolinic acid.[7][8] Filter the solid and dry under vacuum.

  • Esterification (Fischer Esterification): Reflux the crude 3-amino-5-bromopicolinic acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄) for 6-18 hours.

  • Final Purification: After cooling, neutralize the reaction mixture and extract the target ester with an organic solvent. Purify as described in Pathway A1.

Summary and Recommendations

The optimal choice of starting material and synthetic strategy depends on the specific project requirements.

ParameterStrategy A (from Methyl 3-aminopicolinate)Strategy B (from 5-Bromo-3-nitropyridine)
Number of Steps 13 (Reduction, DoM/Carboxylation, Esterification)
Key Challenge Regioselectivity of brominationHandling of organolithium reagents; anhydrous conditions
Scalability Excellent; avoids cryogenic and organometallic steps.Good, but requires specialized equipment for large-scale organometallic reactions.
Cost-Effectiveness Highly dependent on the cost of Methyl 3-aminopicolinate.Often more economical due to the low cost of the initial pyridine feedstock.
Recommendation Ideal for rapid, lab-scale synthesis where the starting material is readily available and ease of operation is prioritized.Preferred for large-scale synthesis or when cost is a primary driver. Offers greater control over the introduction of each functional group.

For drug development professionals engaged in lead optimization, the speed and simplicity of Strategy A make it highly attractive for generating analogs quickly. For process chemists aiming for kilogram-scale production, the cost-efficiency and robustness of Strategy B , despite its technical demands, present a more viable long-term solution.

References

Methodological & Application

The Strategic Utility of Methyl 3-amino-5-bromopicolinate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Methyl 3-amino-5-bromopicolinate, a pivotal intermediate in contemporary pharmaceutical development. We will explore its synthesis, purification, and characterization, alongside detailed protocols for its application in the synthesis of complex molecular scaffolds, particularly those relevant to kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Versatility of the Picolinate Scaffold

The picolinate framework, a substituted pyridine-2-carboxylic acid ester, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a multitude of FDA-approved drugs, valued for their ability to engage in a wide array of chemical transformations and for their bioisosteric relationship with other aromatic systems. This compound (CAS No: 1072448-08-8), in particular, has emerged as a highly versatile building block. The strategic placement of the amino, bromo, and methyl ester functional groups on the pyridine ring allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex drug candidates, including potent kinase inhibitors.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Off-white to pale yellow solid
Boiling Point 371.9±37.0 °C (Predicted)[1]
Density 1.662±0.06 g/cm³ (Predicted)[1]
CAS Number 1072448-08-8[2]

Safety and Handling:

This compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of Methyl 3-aminopicolinate. The amino group at the 3-position directs the incoming electrophile to the electron-rich 5-position of the pyridine ring. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation due to its milder reactivity and ease of handling compared to elemental bromine.

Reaction Scheme

Synthesis_of_Methyl_3_amino_5_bromopicolinate cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Methyl_3_aminopicolinate Methyl 3-aminopicolinate Methyl_3_aminopicolinate->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Acetonitrile (CH3CN) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Product This compound Reaction->Product Electrophilic Bromination

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 3-aminopicolinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopicolinate and anhydrous acetonitrile.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • In a separate flask, dissolve N-Bromosuccinimide in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the solution of Methyl 3-aminopicolinate over a period of 30 minutes at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons.
¹³C NMR Resonances for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and C-Br stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (m/z = 230/232 for Br isotopes).

Application in Pharmaceutical Synthesis: A Key Intermediate for BRAF Inhibitors

This compound is a crucial intermediate in the synthesis of various kinase inhibitors, including those targeting the BRAF protein, a key player in the MAPK/ERK signaling pathway.[3] Mutations in the BRAF gene are prevalent in many cancers, most notably melanoma. Vemurafenib (PLX4032) is a potent inhibitor of the BRAF V600E mutant protein. The synthesis of Vemurafenib and its analogs often utilizes building blocks derived from or structurally similar to this compound.

Synthetic Utility in a Key Coupling Reaction

The bromine atom at the 5-position of this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming a carbon-carbon bond between the picolinate core and another aromatic or heteroaromatic ring system, a common structural motif in kinase inhibitors.

Illustrative Protocol: Suzuki-Miyaura Coupling for a Vemurafenib Precursor

This protocol outlines a representative Suzuki-Miyaura coupling reaction to synthesize a key biaryl intermediate, which is a precursor to Vemurafenib-like molecules.

Suzuki_Coupling_for_Vemurafenib_Precursor cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Intermediate Methyl 3-amino-5- bromopicolinate Intermediate->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Biaryl Precursor Reaction->Product Suzuki-Miyaura Coupling

References

The Strategic Role of Methyl 3-amino-5-bromopicolinate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern agrochemical research, the development of novel, effective, and environmentally conscious crop protection agents is of paramount importance. Substituted picolinates represent a cornerstone in this endeavor, particularly in the creation of synthetic auxin herbicides. Methyl 3-amino-5-bromopicolinate emerges as a pivotal, high-value intermediate in the synthesis of these next-generation agrochemicals. Its unique trifunctional structure—a pyridine core, a reactive bromine atom, an amino group, and a methyl ester—offers a versatile scaffold for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of agrochemical development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis. The properties of this compound are summarized below:

PropertyValueSource
CAS Number 1072448-08-8[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Off-white to light yellow powderInferred from typical substituted pyridines
Boiling Point 371.9 ± 37.0 °C (Predicted)[2]
Density 1.662 ± 0.06 g/cm³ (Predicted)[2]
pKa 0.30 ± 0.10 (Predicted)[2]

Synthesis of this compound: A Proposed Pathway and Protocol

While a direct, single-publication synthesis for this compound is not extensively documented, a chemically sound and robust synthetic route can be constructed based on established methodologies for analogous pyridine derivatives. This proposed pathway involves the bromination of 3-aminopicolinic acid followed by esterification.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process, starting from the commercially available 3-aminopicolinic acid.

Synthetic Pathway Start 3-Aminopicolinic Acid Intermediate 3-Amino-5-bromopicolinic Acid Start->Intermediate Bromination (NBS, H₂SO₄) End This compound Intermediate->End Esterification (Methanol, H₂SO₄ cat.)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the bromination of aminopyridines and the Fischer esterification of carboxylic acids.

Step 1: Synthesis of 3-Amino-5-bromopicolinic acid

  • Rationale: The bromination of 3-aminopicolinic acid is directed to the 5-position due to the activating and ortho-, para-directing effects of the amino group. The use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid is a standard method for the regioselective bromination of activated aromatic rings.

  • Materials:

    • 3-Aminopicolinic acid

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid

    • Deionized Water

    • Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminopicolinic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

    • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution to pH 6-7 with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 3-amino-5-bromopicolinic acid.

Step 2: Synthesis of this compound

  • Rationale: The Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding ester using an alcohol in the presence of a strong acid catalyst. The reaction is reversible, and using an excess of the alcohol (methanol) drives the equilibrium towards the product.

  • Materials:

    • 3-Amino-5-bromopicolinic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate

  • Procedure:

    • Suspend 3-amino-5-bromopicolinic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 equivalents) as a catalyst.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure this compound.

Application in Agrochemical Synthesis: Picolinate Herbicides

This compound is a key building block in the synthesis of picolinate herbicides. This class of herbicides functions as synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA).[3] They induce uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible broadleaf weeds.[4][5] The structural diversity that can be introduced via the reactive sites on the this compound scaffold allows for the fine-tuning of herbicidal activity, selectivity, and environmental profile.[6]

General Synthetic Strategy for Picolinate Herbicides

A common strategy for the synthesis of picolinate herbicides involves the coupling of a substituted picolinate, such as this compound, with a suitable coupling partner, often via a palladium-catalyzed cross-coupling reaction. The bromine atom at the 5-position is particularly amenable to such reactions.

Herbicide Synthesis Picolinate This compound CoupledProduct Coupled Intermediate Picolinate->CoupledProduct Pd-catalyzed Cross-Coupling (e.g., Suzuki Coupling) CouplingPartner Arylboronic Acid or other organometallic reagent CouplingPartner->CoupledProduct Herbicide Picolinate Herbicide CoupledProduct->Herbicide Further Functionalization (e.g., ester hydrolysis, amidation)

Caption: General workflow for the synthesis of picolinate herbicides.

Representative Protocol: Synthesis of a 5-Aryl Picolinate Herbicide Precursor

This protocol illustrates the use of this compound in a Suzuki cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.

  • Rationale: The Suzuki coupling reaction provides an efficient means to introduce an aryl group at the 5-position of the picolinate ring. This modification is a key strategy in the design of new picolinate herbicides to enhance their biological activity and selectivity.[4][5] The choice of a palladium catalyst and a suitable base is critical for the success of the reaction.

  • Materials:

    • This compound

    • Substituted Arylboronic Acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water (4:1) in a Schlenk flask, add this compound (1 equivalent), the substituted arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) as the catalyst system.

    • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-90 °C for 8-12 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-aminopicolinate.

This intermediate can then undergo further transformations, such as hydrolysis of the methyl ester to the corresponding carboxylic acid, to yield the final active herbicidal compound.

Conclusion

This compound stands as a strategically important and versatile building block in the synthesis of modern agrochemicals. Its trifunctional nature allows for a wide range of chemical modifications, enabling the development of novel herbicides with enhanced efficacy and improved environmental profiles. The protocols and insights provided in this guide are intended to empower researchers and scientists in the agrochemical industry to leverage the full potential of this valuable intermediate in their discovery and development programs.

References

Application Notes and Protocols for the Derivatization of Methyl 3-amino-5-bromopicolinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is a constant endeavor. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are of particular interest as they provide a fertile ground for the development of new drugs. The picolinate core, a pyridine-2-carboxylic acid derivative, has emerged as one such privileged structure. Its inherent electronic and steric properties, including its capacity to act as both a hydrogen bond donor and acceptor, make it an ideal building block for engaging with the active sites of various enzymes and receptors.[1]

Methyl 3-amino-5-bromopicolinate is a trifunctional scaffold that offers medicinal chemists a versatile platform for the synthesis of diverse compound libraries. The presence of a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester that can be readily converted to amides provides multiple avenues for structural modification. This guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols for key transformations and insights into its application in drug discovery, particularly in the development of kinase inhibitors.

Derivatization Strategies: A Multi-pronged Approach

The strategic derivatization of this compound allows for the systematic exploration of chemical space around the picolinate core. The three primary handles for modification—the amino group, the bromo substituent, and the methyl ester—can be addressed with a high degree of chemoselectivity, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.

I. Amide Bond Formation at the C2 Position

The methyl ester at the C2 position of the picolinate ring is a versatile handle for the introduction of a diverse range of substituents through amide bond formation. This transformation is fundamental in medicinal chemistry, as the resulting amide bond can mimic a peptide linkage and participate in crucial hydrogen bonding interactions within a biological target.[2]

Causality Behind Experimental Choices: The conversion of the methyl ester to an amide typically proceeds via hydrolysis to the corresponding carboxylic acid, followed by coupling with a desired amine. The choice of coupling reagent is critical to ensure high yields and minimize racemization if chiral amines are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their ability to form activated esters that readily react with amines.[2] The use of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the acid formed during the reaction without interfering with the coupling process.

Protocol 1: Two-Step Amide Coupling via Carboxylic Acid Intermediate

Step A: Hydrolysis of the Methyl Ester

  • Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully acidify the reaction mixture with 1N HCl to pH ~4-5 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-5-bromopicolinic acid.

Step B: HATU-Mediated Amide Coupling [2]

  • Reagents: 3-amino-5-bromopicolinic acid (from Step A), desired primary or secondary amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-amino-5-bromopicolinic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Amide Coupling Reagents

Coupling ReagentDescriptionKey Advantages
HATU Uronium salt-basedHigh efficiency, low racemization.[3]
HBTU Similar to HATUEffective and widely used.[3]
EDC/HOBt Carbodiimide-basedCost-effective, suitable for many applications.
PyBOP Phosphonium salt-basedExcellent for hindered couplings.[3]

Diagram 1: Amide Bond Formation Workflow

Amide_Bond_Formation Start This compound Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid 3-amino-5-bromopicolinic acid Hydrolysis->Acid Coupling Amide Coupling (Amine, HATU, DIPEA, DMF) Acid->Coupling Product N-substituted-3-amino-5-bromopicolinamide Coupling->Product

Caption: Workflow for the synthesis of N-substituted picolinamides.

II. Suzuki-Miyaura Cross-Coupling at the C5 Position

The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in medicinal chemistry to probe for beneficial interactions with the target protein and to modulate the physicochemical properties of the molecule.[1]

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling requires a palladium catalyst, a base, and a suitable solvent system.[4] Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation. The choice of base is crucial; inorganic bases like potassium carbonate or potassium phosphate are often employed to facilitate the transmetalation step of the catalytic cycle. A mixture of an organic solvent like 1,4-dioxane and water is frequently used to ensure the solubility of both the organic and inorganic reagents. It is important to perform the reaction under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.

Potential Challenges: A key consideration for this reaction is the potential for catalyst inhibition by the lone pair of electrons on the pyridine nitrogen and the amino group.[1] However, with the appropriate choice of ligands and reaction conditions, high yields can often be achieved without the need for protecting the amino group.

Protocol 2: Suzuki-Miyaura Cross-Coupling [1]

  • Materials: this compound, Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium carbonate (K₂CO₃) (2.0 eq), 1,4-Dioxane, Water (degassed).

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Common Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane/WaterToluene/Water
Temperature 80-90 °C100 °C

Diagram 2: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Start This compound Reaction Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O) Start->Reaction Product Methyl 3-amino-5-arylpicolinate Reaction->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

III. Buchwald-Hartwig Amination at the C5 Position

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines at the C5 position, providing access to a different set of derivatives compared to the Suzuki coupling and further expanding the chemical diversity of the synthesized library.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand.[5] Sterically hindered and electron-rich phosphine ligands, such as Xantphos or SPhos, are often required to facilitate the reductive elimination step of the catalytic cycle, which is typically the rate-limiting step. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is necessary to deprotonate the amine and form the active palladium-amido intermediate. Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

Potential Challenges: Similar to the Suzuki coupling, the free amino group on the picolinate ring can potentially interfere with the reaction. Additionally, the ester functionality might be susceptible to hydrolysis or aminolysis under the basic reaction conditions, especially at elevated temperatures. Careful optimization of the base, temperature, and reaction time is therefore critical to achieve the desired product in good yield.

Protocol 3: Buchwald-Hartwig Amination [5]

  • Reagents: this compound, Primary or secondary amine (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), Xantphos (0.04 eq), Cesium carbonate (Cs₂CO₃) (1.5 eq), Anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Add this compound (1.0 eq) and the amine (1.2 eq).

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the mixture with vigorous stirring at 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 3: Common Ligands for Buchwald-Hartwig Amination

LigandStructureApplication Notes
Xantphos Bulky biphenylphosphineGood for a wide range of amines.
SPhos Buchwald ligandHighly active for challenging couplings.
BINAP Chiral biaryl phosphineCan be used for asymmetric aminations.

Diagram 3: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig Start This compound Reaction Buchwald-Hartwig Amination (Amine, Pd2(dba)3, Xantphos, Cs2CO3, Toluene) Start->Reaction Product Methyl 3-amino-5-(substituted-amino)picolinate Reaction->Product

Caption: General workflow for Buchwald-Hartwig amination.

Medicinal Chemistry Applications: Targeting Kinases

The picolinamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The derivatization of this compound provides a powerful platform for the development of novel kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Amide Moiety (C2): The amide group at the C2 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The nature of the substituent introduced via amide coupling can significantly impact potency and selectivity.

  • Aryl/Heteroaryl Group (C5): The substituent introduced at the C5 position via Suzuki or Buchwald-Hartwig coupling typically occupies the solvent-exposed region of the ATP-binding pocket. Modifications at this position can be used to fine-tune the pharmacokinetic properties of the compound, such as solubility and metabolic stability.

  • Amino Group (C3): The amino group at the C3 position can also be derivatized, for example, through acylation or reductive amination, to further explore the SAR and optimize the compound's properties.

The modular nature of the synthetic routes described in this guide allows for the rapid generation of compound libraries, facilitating a systematic exploration of the SAR and the identification of potent and selective kinase inhibitors.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. Its three distinct functional groups provide a rich platform for the synthesis of diverse libraries of compounds. The protocols outlined in this guide for amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer reliable and adaptable methods for the derivatization of this scaffold. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the picolinate core to develop novel therapeutic agents, particularly in the exciting field of kinase inhibitor drug discovery.

References

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-amino-5-bromopicolinate in Synthesis

This compound is a highly valuable and versatile building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic bromine atom, and a modifiable ester, allows for the strategic and regioselective introduction of diverse functionalities. The pyridine core is a prevalent motif in a vast array of pharmaceuticals, and the ability to elaborate its structure through cross-coupling reactions is a cornerstone of modern drug discovery. The electron-deficient nature of the pyridine ring, further influenced by the ester and amino substituents, presents unique challenges and opportunities in palladium- and nickel-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the key reaction conditions and protocols for the successful application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering researchers to unlock its full synthetic potential.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a paramount method for the formation of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. The primary challenge with this substrate lies in the potential for the amino group to coordinate with the palladium catalyst, which could inhibit its catalytic activity. Judicious selection of the catalyst, ligand, and base is therefore critical to achieve high yields.

Causality in Experimental Design:
  • Catalyst and Ligand Selection: The choice of palladium source and ligand is pivotal. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands. These ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the subsequent reductive elimination, which is often the rate-limiting step. The steric bulk of these ligands can also help to prevent the formation of inactive palladium dimers.

  • Base Selection: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and the tolerance of other functional groups. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be used.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, and DMF/water. The choice of solvent can impact the solubility of the reagents and the overall reaction kinetics.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base in a reaction vessel. B Add Palladium Catalyst and Ligand. A->B C Add Solvent System (e.g., Dioxane/Water). B->C D Degas the reaction mixture (e.g., with Argon or Nitrogen). C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). D->E Inert Atmosphere F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G Upon Completion H Perform aqueous work-up (e.g., dilute with EtOAc, wash with water and brine). G->H I Dry the organic layer and concentrate. H->I J Purify the crude product by column chromatography. I->J K K J->K Characterize Product (NMR, MS, etc.)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable ligand (e.g., XPhos, 0.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or a microwave vial, add this compound, phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Representative Yields for Suzuki Coupling of a Structurally Related Substrate
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
43-Thienylboronic acid5-(Thiophen-3-yl)-2-methylpyridin-3-amine75

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction allows for the coupling of an aryl halide with an amine, providing access to a wide range of substituted anilines and related compounds. For this compound, this transformation would involve the coupling of a primary or secondary amine at the 5-position.

Causality in Experimental Design:
  • Ligand Choice is Paramount: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[4] Bulky, electron-rich biaryl phosphine ligands, such as BINAP, XPhos, or RuPhos, are often essential. These ligands facilitate the crucial reductive elimination step from the palladium(II) intermediate to form the C-N bond.

  • Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction's success, particularly with less reactive amines.

  • Solvent Considerations: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and to maintain the activity of the catalyst.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle center Pd(0)L2 OA Oxidative Addition center->OA Ar-X LE Ligand Exchange Amine (HNR'R'') + Base OA->LE [Ar-Pd(II)-X]L2 RE Reductive Elimination RE->center Ar-NR'R'' LE->RE [Ar-Pd(II)-NR'R'']L2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 - 2.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos or RuPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and morpholine to the reaction mixture.

  • Seal the flask and heat to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This allows for the introduction of an alkynyl group at the 5-position of this compound, a valuable transformation for the synthesis of various biologically active compounds and materials.

Causality in Experimental Design:
  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine as Base and Solvent: An amine, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base to deprotonate the terminal alkyne and often as the solvent or co-solvent. The amine also helps to scavenge the hydrogen halide formed during the reaction.

  • Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature or with gentle heating. Anhydrous and anaerobic conditions are generally preferred to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

  • Triethylamine (Et₃N) or a mixture of THF and Et₃N (e.g., 2:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (triethylamine or THF/triethylamine mixture).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-12 hours. Monitor the reaction progress by TLC.[6]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated picolinate.

IV. Heck Coupling: Vinylation of the Pyridine Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] This reaction can be used to introduce a vinyl group at the 5-position of this compound.

Causality in Experimental Design:
  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor. Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and promote the reaction.

  • Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc), is required to neutralize the hydrogen halide generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Detailed Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • PPh₃ (0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, triethylamine, and styrene.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be realized through the strategic application of modern cross-coupling methodologies. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers. It is important to note that for any new substrate combination, empirical optimization of the reaction conditions is often necessary to achieve the best possible outcomes. By understanding the underlying principles of these powerful catalytic reactions, scientists can effectively navigate the challenges of complex molecule synthesis and accelerate the pace of discovery in drug development and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-amino-5-bromopicolinate in Medicinal Chemistry

This compound is a highly functionalized heterocyclic building block of significant value to researchers, scientists, and drug development professionals. Its strategic arrangement of a pyridine core, a bromine atom, an amino group, and a methyl ester provides multiple reactive handles for molecular elaboration. The bromine atom, in particular, serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are foundational in modern organic synthesis and are instrumental in the rapid assembly of compound libraries for drug discovery programs.[1]

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The substituents on the this compound ring are poised to influence biological activity and pharmacokinetic properties. The amino group can act as a hydrogen bond donor or a site for further derivatization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification or interaction with biological targets. The ability to introduce diverse molecular fragments at the 5-position via palladium catalysis makes this reagent a powerful tool for structure-activity relationship (SAR) studies.

This guide provides in-depth technical application notes and detailed, field-proven protocols for the most impactful palladium-catalyzed reactions of this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Core Principles: Understanding the Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, a topic of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, fundamentally rely on a catalytic cycle involving palladium in different oxidation states, typically Pd(0) and Pd(II).[2] While the specifics can vary based on the reaction, the general mechanistic pathway provides a framework for understanding and troubleshooting these powerful transformations.

Generalized Catalytic Cycle

Palladium Catalytic Cycle cluster_legend Legend pd0 Pd(0)Ln pd2_complex R-Pd(II)-X(Ln) pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)-R'(Ln) pd2_complex->transmetalation_complex Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) product R-R' transmetalation_complex->product Reductive Elimination Catalyst Resting State Catalyst Resting State Oxidative Addition Complex Oxidative Addition Complex Key Intermediate Key Intermediate Coupled Product Coupled Product

Caption: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.

    • In the Sonogashira reaction, a copper(I) acetylide (formed from the terminal alkyne and a copper co-catalyst) typically transfers the alkynyl group to the palladium.[3]

    • In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[4]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The choice of ligand, base, and solvent is critical as these components influence the stability and reactivity of the palladium intermediates at each stage of the cycle. For an electron-rich substrate like this compound, the electron-donating amino group can potentially coordinate to the palladium center, influencing the catalytic activity. Therefore, the selection of bulky, electron-rich phosphine ligands is often crucial to promote the desired reductive elimination step and prevent catalyst inhibition.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is an exceptionally versatile and widely used method for forming C-C bonds, particularly for creating biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[7][8] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[1]

Expertise & Experience: Causality Behind Experimental Choices

For a substrate like this compound, the presence of the amino and ester groups requires careful consideration. The amino group's lone pair can potentially coordinate with the palladium catalyst. However, with the appropriate choice of a bulky phosphine ligand, this potential issue can be mitigated, often obviating the need for a protecting group.[9] The reaction is typically performed in a mixture of an organic solvent and water with a base. The base is crucial for activating the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow start Start setup Reaction Setup: - Add this compound,  boronic acid, and base to flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: - Add dioxane and aqueous base solution. inert->solvent degas Degassing: - Sparge with Argon for 15-20 min. solvent->degas catalyst Catalyst Addition: - Add Pd catalyst/ligand under positive  Argon pressure. degas->catalyst react Reaction: - Heat to 80-100 °C with stirring. - Monitor by TLC/LC-MS. catalyst->react workup Aqueous Workup: - Cool, dilute with EtOAc, wash with water/brine. react->workup purify Purification: - Dry, concentrate, and purify by  column chromatography. workup->purify end End purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture (e.g., 5 mL of a 4:1 mixture per 1 mmol of the starting bromide).

  • Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-3-aminopicolinate product.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10080-90
33,5-Difluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9075-85
4Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8570-80

Yields are estimated based on similar transformations of aminobromopyridines and are intended as a guide for optimization.[1]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[10][11] This reaction has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.[4]

Expertise & Experience: Causality Behind Experimental Choices

The coupling of this compound with amines presents the challenge of selectivity, as the substrate itself contains an amino group. However, the nucleophilicity of the primary amino group on the pyridine ring is significantly reduced due to the electron-withdrawing nature of the ring and adjacent ester. This electronic deactivation, combined with the use of a suitable palladium-ligand system, allows for selective amination at the 5-position. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often essential to facilitate the reductive elimination step, which can be challenging for electron-rich heteroaryl halides. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine coupling partner.[6]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 - 1.5 eq)

  • Palladium pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (2-4 mol%) or RuPhos (4 mol%)

  • Base: NaOtBu or Cs₂CO₃ (1.5 - 2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup (Glovebox Recommended): To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add the palladium pre-catalyst, the ligand, and the base.

  • Reagent Addition: Add this compound (1.0 eq).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with an inert gas (Argon) three times.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11080-90
2AnilinePd(OAc)₂ / RuPhosNaOtBuDioxane10075-85
3BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene10070-80
4tert-ButylaminePd(OAc)₂ / BrettPhosK₃PO₄Dioxane11065-75

Yields are estimated based on established protocols for related aminobromopyridines and serve as a starting point for optimization.[4][6]

Sonogashira Coupling: Introducing C(sp) Hybridized Carbons

The Sonogashira coupling reaction is the most reliable and widespread method for coupling terminal alkynes with aryl or vinyl halides.[3] It typically employs a dual catalytic system of palladium and copper(I).[12] This reaction is invaluable for synthesizing molecules containing the arylethynyl motif, a structure found in many biologically active compounds and materials.[13]

Expertise & Experience: Causality Behind Experimental Choices

A successful Sonogashira coupling of this compound requires careful control of reaction conditions to prevent unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). The use of a copper(I) co-catalyst (typically CuI) is standard, as it facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as a solvent or co-solvent.[14] The protocol provided below is adapted from a highly efficient procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[12]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(CF₃COO)₂ (2.5 mol%) with PPh₃ (5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Base: Triethylamine (Et₃N)

  • Solvent: Anhydrous DMF or THF

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5 mol%), and CuI (5 mol%).

  • Solvent Addition: Add anhydrous DMF (or THF) and stir the mixture for 15-20 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-3-aminopicolinate.

Data Presentation: Representative Sonogashira Couplings
EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6585-95
2EthynyltrimethylsilanePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF8080-90
3Propargyl alcoholPd(PPh₃)₄ / CuIi-Pr₂NHDMF7075-85
41-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF8080-90

Yields are based on a highly analogous procedure for 2-amino-3-bromopyridines and represent expected outcomes.[12]

Conclusion and Future Outlook

This compound stands out as a versatile and valuable building block for modern drug discovery. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient pathways to a diverse array of complex nitrogen-containing heterocyclic compounds. The protocols and insights provided in this guide are designed to empower researchers to leverage this reagent to its full potential, accelerating the synthesis of novel molecular entities for the development of next-generation therapeutics. The principles outlined herein can be adapted and optimized for a wide range of coupling partners, opening the door to vast areas of chemical space.

References

Application Note: A Protocol for the Suzuki-Miyaura Coupling of 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Aminopyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is pivotal in drug discovery and materials science for synthesizing biaryl and heterobiaryl scaffolds.[2][3] However, substrates such as 3-aminopyridine derivatives present unique and significant challenges.

The primary difficulty arises from the inherent properties of the aminopyridine core. The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, arresting the catalytic cycle and resulting in failed reactions or low yields.[4][5] Furthermore, the electron-donating nature of the amino group can decrease the reactivity of an adjacent C-X bond (where X is a halide) towards the initial, often rate-determining, oxidative addition step.[4]

This guide provides a comprehensive protocol grounded in mechanistic principles to overcome these challenges. We will detail a robust methodology, explain the rationale behind reagent selection, and offer a systematic troubleshooting guide for researchers, scientists, and drug development professionals working with these valuable but demanding substrates.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-aminopyridine halide, forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group for transfer to the palladium complex.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_complex L₂PdII(Ar¹)(X) pd0->oa_complex Oxidative Addition trans_complex L₂PdII(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0  Regeneration product Ar¹-Ar² (Product) trans_complex->product Reductive Elimination ar1x Ar¹-X (3-Aminopyridine Halide) ar1x->oa_complex ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) + Base ar2b->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for 3-Aminopyridine Derivatives

This protocol is designed as a robust starting point for the Suzuki coupling of halo-3-aminopyridines with various arylboronic acids. Optimization of catalyst, ligand, base, and temperature may be required for specific substrate combinations.

Materials & Reagents
  • Pyridine Substrate: e.g., 3-Amino-5-bromopyridine or 3-Amino-2-chloropyridine

  • Boronic Acid/Ester: Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • Ligand: SPhos (2-4 mol%) or XPhos (2-4 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous, degassed 1,4-dioxane or THF

  • Co-solvent (optional): Degassed water

Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 3-aminopyridine halide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).[10]

    • Rationale: Using an oven-dried vessel minimizes water content, which can contribute to the unwanted side reaction of protodeboronation.[4] Buchwald-type ligands like SPhos are bulky and electron-rich, which accelerates the oxidative addition and reductive elimination steps and helps prevent catalyst inhibition by the aminopyridine nitrogen atoms.[10][11]

  • Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the homocoupling of boronic acids.[6] A thoroughly inert atmosphere is critical for maintaining catalyst activity and preventing side reactions.[10]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. If required, a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) can be added to aid in the dissolution of the base and facilitate transmetalation.[12]

    • Rationale: Degassing the solvent (by sparging with an inert gas or through freeze-pump-thaw cycles) removes dissolved oxygen. Aprotic ether solvents like dioxane and THF are commonly used for their ability to dissolve the organometallic intermediates.[6]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-110 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition step, especially with less reactive aryl chlorides. Vigorous stirring is essential for heterogeneous mixtures (e.g., with an inorganic base) to ensure efficient mixing and mass transfer.[11]

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[1]

Recommended Starting Conditions

The following table summarizes recommended starting conditions for different 3-aminopyridine halides. These should be viewed as a starting point for optimization.

Substrate (Ar¹-X)Palladium SystemBaseSolventTemp (°C)Reference(s)
3-Amino-5-bromo pyridinePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O80-90[12]
3-Amino-2-chloro pyridinePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane100-110[10]
3-Amino-5-bromo pyridinePd(dppf)Cl₂ (3 mol%)Na₃PO₄1,4-Dioxane100[13]
Electron-Rich AminopyridinesBuchwald Precatalyst G3/G4K₃PO₄ or LiOᵗBuTHF or Dioxane/H₂O80-100[14][15]

Experimental Workflow Visualization

Workflow prep 1. Reagent Preparation - Weigh Halide, Boronic Acid, Base - Add Catalyst & Ligand inert 2. Inert Atmosphere - Seal Vessel - Evacuate & Backfill with Ar/N₂ (3x) prep->inert solvent 3. Solvent Addition - Add Degassed Dioxane/THF - Optional: Add Degassed H₂O inert->solvent react 4. Reaction - Heat to 80-110 °C - Stir vigorously solvent->react monitor 5. Monitoring - TLC / LC-MS Analysis react->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc & H₂O - Wash with Brine monitor->workup Reaction Complete purify 7. Purification - Dry (Na₂SO₄), Filter, Concentrate - Silica Gel Chromatography workup->purify product Pure Product purify->product

Caption: A step-by-step workflow for the Suzuki coupling of 3-aminopyridines.

Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s) Reference(s)
Low or No Conversion Catalyst Inhibition: Coordination of aminopyridine to Pd center.Use bulkier, more electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Increase catalyst/ligand loading.[4][5][10]
Poor Solubility: Reagents not fully dissolved.Screen different solvents (e.g., THF, DMF, Toluene/H₂O). Increase temperature.[5][16]
Inefficient Oxidative Addition: Especially with aryl chlorides.Switch to a more electron-donating ligand. Use a higher reaction temperature. If possible, switch from an aryl chloride to a bromide or iodide.[11][17]
Protodeboronation Hydrolysis of Boronic Acid: Presence of excess water or strong base.Use a more stable boronic ester (pinacol or MIDA). Minimize water content or run under anhydrous conditions. Use a milder base if possible (e.g., KF).[4][16]
Dehalogenation Reductive Dehalogenation: Hydride sources in the reaction (e.g., certain alcohols, amine bases).Ensure solvents are pure and anhydrous. Optimize reaction time to avoid prolonged heating after completion.[4][10]
Homocoupling Oxidation of Pd(0): Presence of oxygen in the reaction atmosphere.Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Use a direct Pd(0) source like Pd₂(dba)₃.[6][10]

References

application of Methyl 3-amino-5-bromopicolinate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 3-amino-5-bromopicolinate in Drug Discovery

Foreword for the Modern Medicinal Chemist

In the intricate chess game of drug discovery, the selection of a starting scaffold is a move that dictates the entire match. A well-chosen building block offers versatility, strategic reactive handles, and a structural foundation predisposed to favorable interactions with biological targets. This compound is one such power piece. This substituted pyridine derivative is more than a simple intermediate; it is a highly functionalized and strategically designed scaffold, primed for the rapid generation of molecular diversity. Its inherent features—a nucleophilic amino group, a versatile bromine atom ready for cross-coupling, and a modifiable methyl ester—make it an invaluable asset in the synthesis of compound libraries aimed at complex targets, particularly protein kinases. This guide provides senior researchers and drug development professionals with a comprehensive overview of its strategic application, detailed experimental protocols, and the underlying chemical logic that makes it a cornerstone of modern medicinal chemistry.

Physicochemical Properties at a Glance

A foundational understanding of a reagent's properties is critical for its effective use in synthesis. The table below summarizes the key physicochemical characteristics of this compound.

PropertyValue
CAS Number 1072448-08-8[1][2][3]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2]
Boiling Point 371.9 ± 37.0 °C (Predicted)[1][3]
Density 1.662 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 0.30 ± 0.10 (Predicted)[1][3]

The Strategic Value of a Privileged Scaffold

The pyridine ring is considered a "privileged scaffold" in drug design, appearing in numerous natural products and FDA-approved drugs.[4] this compound leverages this core, presenting three distinct points for chemical diversification. The strategic arrangement of these functional groups allows for a controlled, stepwise synthesis of complex molecules, enabling systematic exploration of a target's chemical space.

  • The Bromine Atom (Position 5): This is arguably the most powerful feature for generating molecular complexity. It serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of a vast array of aryl and heteroaryl moieties, which is a cornerstone strategy for building the biaryl structures common in kinase inhibitors.[5][6]

  • The Amino Group (Position 3): The primary amine is a critical pharmacophoric element. It can act as a hydrogen bond donor, forming key interactions with protein residues, particularly in the hinge region of kinase ATP-binding sites. Furthermore, its nucleophilicity allows for straightforward derivatization via acylation, sulfonylation, or reductive amination to probe structure-activity relationships (SAR).

  • The Methyl Ester (Position 2): This group provides another point of modification. It can serve as a hydrogen bond acceptor in its current form or be easily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a versatile intermediate for amide bond formation, a crucial step for linking fragments or modulating the pharmacokinetic properties of the final compound.

Caption: Key reactive sites on this compound for diversification.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and hetero-biaryl scaffolds in drug discovery.[5] Its tolerance for a wide range of functional groups makes it ideal for use with complex building blocks like this compound. The primary challenge with this substrate is the potential for the 3-amino group to coordinate with the palladium catalyst, inhibiting the catalytic cycle. Therefore, the judicious selection of ligands, base, and reaction conditions is paramount for achieving high yields.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM ArPdX Ar-Pd(II)-X(Ln) OA->ArPdX RE Reductive Elimination TM->RE ArPdAr Ar-Pd(II)-Ar'(Ln) TM->ArPdAr RE->OA Pd0 Pd(0)Ln RE->Pd0 ArAr Coupled Product RE->ArAr ArX Methyl 3-amino- 5-bromopicolinate ArX->OA Pd0->OA ArPdX->TM ArB Ar'-B(OR)2 (Boronic Acid) ArB->TM Base Base (e.g., K2CO3) Base->TM ArPdAr->RE Drug_Discovery_Workflow Start This compound Step1 Suzuki Coupling (Introduce Aryl Group) Start->Step1 Intermediate1 5-Aryl-3-aminopicolinate Step1->Intermediate1 Step2 Ester Hydrolysis (Saponification) Intermediate1->Step2 Intermediate2 5-Aryl-3-aminopicolinic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, EDCI) Intermediate2->Step3 Final Complex Drug-like Molecule (e.g., Kinase Inhibitor) Step3->Final

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Suzuki Coupling with Electron-Rich Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique and often frustrating challenges encountered when working with electron-rich aminopyridine substrates. Our goal is to provide you with in-depth, field-proven insights and practical solutions to streamline your experimental workflow and enhance your success rate.

Introduction: The Aminopyridine Challenge

Electron-rich aminopyridines are crucial building blocks in medicinal chemistry and materials science. However, their inherent electronic properties present significant hurdles in palladium-catalyzed Suzuki coupling reactions. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] Furthermore, the electron-donating nature of the amino group can reduce the reactivity of the carbon-halogen bond towards the critical oxidative addition step in the catalytic cycle.[1] This guide provides a structured approach to overcoming these challenges through a comprehensive troubleshooting guide and frequently asked questions.

Troubleshooting Guide: From Failed Reactions to High Yields

This section is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of electron-rich aminopyridines.

Scenario 1: My reaction is not working at all, or I'm getting very low yields.

This is a common frustration when working with aminopyridines. The root cause often lies in catalyst inhibition or suboptimal reaction conditions.

Q: What are the primary reasons for complete reaction failure or very low conversion?

A: The most likely culprits are:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in your aminopyridine are likely "poisoning" the palladium catalyst by coordinating to it and preventing it from participating in the catalytic cycle.[2]

  • Suboptimal Catalyst System: The combination of palladium precursor and ligand is not active enough to overcome the challenges posed by the electron-rich substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Incorrect Base or Solvent: The choice of base and solvent is critical and highly interconnected. An inappropriate combination can halt the reaction or lead to dominant side reactions.

  • Poor Reagent Quality: Degradation of the boronic acid/ester, catalyst, or base can significantly impact the reaction outcome.

  • Presence of Oxygen: Inadequate degassing can lead to the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Workflow for Failed or Low-Yielding Reactions:

G start Low/No Product Formation reagent_quality Verify Reagent Quality (Boronic Acid, Base, Catalyst, Solvent) start->reagent_quality catalyst_system Optimize Catalyst System - Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) - Consider a Pre-catalyst (e.g., G3/G4) reagent_quality->catalyst_system Reagents OK base_solvent Screen Base & Solvent - Try K3PO4, Cs2CO3, or K2CO3 - Use Anhydrous Dioxane, Toluene, or THF catalyst_system->base_solvent Still Low Yield success Successful Coupling catalyst_system->success Improved Yield reaction_conditions Adjust Reaction Conditions - Increase Temperature (80-110 °C) - Ensure Anhydrous & Anaerobic Setup base_solvent->reaction_conditions Still Low Yield base_solvent->success Improved Yield boronic_acid_stability Address Boronic Acid Instability - Use Pinacol Ester Derivative - Minimize Water Content reaction_conditions->boronic_acid_stability Still Low Yield reaction_conditions->success Improved Yield boronic_acid_stability->success Improved Yield

Caption: A logical workflow for troubleshooting failed or low-yielding Suzuki reactions with aminopyridines.

Scenario 2: I'm observing significant side products that complicate purification.

Side reactions are a common challenge, leading to reduced yields and difficult purification.

Q: What are the most common side reactions, and how can I minimize them?

A: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by water and certain bases.[1]

    • Solution:

      • Use Boronic Esters: Pinacol esters of boronic acids are significantly more stable towards hydrolysis.[1]

      • Anhydrous Conditions: Ensure your solvent and reagents are dry.

      • Judicious Choice of Base: Weaker bases like K₂CO₃ may be less prone to promoting this side reaction.

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aminopyridine halide. Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.

    • Solution:

      • Thorough Degassing: Ensure your reaction mixture is free of oxygen by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

      • Use a Pd(0) Pre-catalyst: This can minimize the presence of Pd(II) species that can promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group on my pyridine?

A: While it is often possible to perform the Suzuki coupling on unprotected aminopyridines with the right choice of catalyst and conditions, N-protection can be a robust strategy to ensure high yields and reproducibility, especially for scale-up.[1] Common protecting groups like Boc are stable to many Suzuki conditions and can be easily removed post-coupling.

Q2: What is the best catalyst and ligand combination for coupling with electron-rich aminopyridines?

A: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, a general trend is that bulky, electron-rich phosphine ligands are highly effective. These ligands promote the desired catalytic cycle and can overcome catalyst inhibition.

LigandTypical Palladium SourceKey Advantages
SPhos, XPhos, RuPhos Pd₂(dba)₃ or Pd(OAc)₂Excellent for challenging substrates, including heteroaryl chlorides. Promotes efficient oxidative addition and reductive elimination.[1][3][4]
P(tBu)₃ Pd₂(dba)₃A highly effective and often more economical choice for many couplings.[5]

Q3: What is the role of water in the reaction?

A: The role of water is complex and can be substrate and base-dependent. While anhydrous conditions are often recommended to minimize protodeboronation, a small amount of water can sometimes be beneficial, especially when using bases like K₃PO₄, as it can aid in the dissolution of the base and facilitate the catalytic cycle.[3][6] However, for sensitive boronic acids, minimizing water is crucial. The use of a dioxane/water solvent system (e.g., 4:1 or 10:1) is a common starting point.[6][7]

Q4: How do I purify my final aminobiaryl product?

A: The purification of these often polar and basic compounds can be challenging.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Due to the basicity of the aminopyridine moiety, tailing on silica gel is common. To mitigate this, you can:

      • Add a small amount of a basic modifier to your eluent, such as triethylamine (1-2%) or ammonium hydroxide.

      • Use a gradient elution, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol.

    • Reverse Phase (C18): This can be an excellent alternative for highly polar compounds.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

  • Acid-Base Extraction: An aqueous workup with a dilute acid solution can sometimes help to remove non-basic impurities before chromatography. However, be mindful of the stability of your product under acidic conditions.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: Suzuki Coupling of 2-Amino-5-bromopyridine with Phenylboronic Acid

This protocol is adapted from established procedures for similar substrates.[7]

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-5-bromopyridine, phenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 50%).

Protocol 2: Suzuki Coupling of 2-Chloro-3-aminopyridine with an Arylboronic Acid using a Buchwald Ligand

This protocol is designed for more challenging chloro-substituted aminopyridines.[3]

Materials:

  • 2-Chloro-3-aminopyridine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.01-0.02 eq)

  • SPhos (0.02-0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • In an oven-dried reaction vessel, combine 2-chloro-3-aminopyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the procedure outlined in Protocol 1.

Visualizing the Mechanism: The Suzuki Cycle and Aminopyridine Inhibition

Understanding the catalytic cycle and the mode of catalyst inhibition is key to effective troubleshooting.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X      L2 Pd0->ArPdX Oxidative Addition (Ar-X) Inhibition Inhibited Pd Complex (Py-NH2)-Pd(0)L2 Pd0->Inhibition Coordination of Aminopyridine ArPdOB Ar-Pd(II)-O-B(OH)2        L2 ArPdX->ArPdOB Transmetalation (Ar'B(OH)2, Base) ArAr_prime_Pd Ar-Pd(II)-Ar'        L2 ArPdOB->ArAr_prime_Pd Ligand Exchange ArAr_prime_Pd->Pd0 Reductive Elimination (Ar-Ar')

Caption: The Suzuki catalytic cycle and the competing catalyst inhibition pathway by aminopyridines.

References

Technical Support Center: Synthesis of Substituted Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Picolinates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. As a Senior Application Scientist, I've structured this resource to provide practical, in-depth solutions to common challenges encountered in the laboratory. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the underlying chemistry.

This guide is divided into two main sections:

  • Troubleshooting Guide: A detailed, question-and-answer formatted guide to identify and resolve issues related to common byproducts.

  • Frequently Asked Questions (FAQs): Quick answers to common queries regarding the synthesis and purification of substituted picolinates.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific byproducts that can arise during the synthesis of substituted picolinates, providing insights into their formation and strategies for their removal.

Q1: My reaction is complete, but I'm observing a significant amount of a byproduct that lacks the ester group and has a lower molecular weight. What is it and how can I prevent it?

A1: This is a classic case of decarboxylation, a common side reaction with picolinic acids.

Causality: The pyridine nitrogen at the 2-position can stabilize the transition state for the loss of carbon dioxide, especially at elevated temperatures. This is a well-documented phenomenon, with the Hammick reaction being a specific example where this decarboxylation occurs in the presence of a carbonyl compound.[1][2] The stability of the resulting intermediate is a key driving force for this side reaction.[3] The reaction is particularly favorable for picolinic acid and its derivatives compared to nicotinic or isonicotinic acids due to the proximity of the nitrogen atom.[3][4]

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. Esterification reactions should be run at the lowest effective temperature.

  • Mild Reaction Conditions: Whenever possible, opt for milder esterification methods that do not require high heat, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents at room temperature.

  • Substituent Effects: Be aware that both electron-withdrawing and electron-donating substituents at the 3-position can accelerate decarboxylation in the acidic form of picolinic acid.[4]

Purification of the Desired Picolinate:

  • Chromatography: Flash column chromatography is generally effective for separating the desired ester from the non-polar decarboxylated pyridine byproduct.

  • Acid-Base Extraction: An acidic wash (e.g., with 1M HCl) can be used to protonate the basic decarboxylated pyridine, moving it into the aqueous layer, while the desired ester remains in the organic phase.

Q2: I started my synthesis from a 2-cyanopyridine derivative, and after the hydrolysis and esterification steps, I have a persistent impurity with a similar polarity to my product. What could it be?

A2: You are likely dealing with the corresponding picolinamide as a byproduct due to incomplete hydrolysis of the nitrile.

Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the hydrolysis conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, a significant amount of the picolinamide can remain.[5][6] This amide can be difficult to separate from the final picolinate ester due to similar polarities. In some cases, the picolinamide can react with the alcohol during the subsequent esterification step to form the desired ester and ammonia as a byproduct.[7][8]

Mitigation Strategies:

  • Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC or LC-MS to ensure the complete disappearance of the nitrile and amide intermediates before proceeding to the esterification.

  • Vigorous Hydrolysis Conditions: Employ more forcing hydrolysis conditions if necessary, such as higher temperatures or longer reaction times, while being mindful of potential decarboxylation.

Purification of the Desired Picolinate:

  • Crystallization: Recrystallization can be an effective method for separating the crystalline picolinate ester from the often more soluble picolinamide impurity. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate mixtures.[9][10]

  • Chromatography: Meticulous flash column chromatography, potentially with a shallow gradient, can resolve the ester from the amide.

Q3: My esterification reaction has a low yield, and I'm recovering a significant amount of my starting picolinic acid. What's going wrong?

A3: This is likely due to the reversible nature of the Fischer esterification and potential hydrolysis during workup.

Causality: Fischer esterification is an equilibrium process.[11][12] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials. Additionally, during the aqueous workup, if the pH is not carefully controlled, the newly formed ester can be hydrolyzed back to the carboxylic acid.[13][14]

Mitigation Strategies:

  • Removal of Water: Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product side.

  • Excess Alcohol: Use the alcohol as a solvent or in large excess to shift the equilibrium towards the ester.[12]

  • Careful Workup: During workup, ensure the solution remains either sufficiently acidic or is neutralized to prevent hydrolysis of the ester. Avoid prolonged contact with aqueous basic solutions.

Purification of the Desired Picolinate:

  • Acid-Base Extraction: To separate the desired ester from unreacted carboxylic acid, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester remains in the organic phase.

Q4: I'm synthesizing a highly substituted picolinate, and I'm getting a mixture of isomers. Why is this happening?

A4: The formation of regioisomers is a known issue in the synthesis of complex substituted pyridines, particularly in reactions like the Halex reaction.

Causality: In the synthesis of complex molecules like halauxifen-methyl, which involves the substitution of multiple halogens on the pyridine ring, the reaction can proceed through different pathways, leading to a mixture of isomers. The thermodynamic and kinetic stability of the various intermediates and products will dictate the final product distribution.

Mitigation Strategies:

  • Precise Control of Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents must be meticulously controlled to favor the formation of the desired isomer.

  • Catalyst Selection: In catalytic reactions, the choice of catalyst and ligands can significantly influence the regioselectivity.

Purification of the Desired Picolinate:

  • Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective separation technique.

  • Preparative HPLC: For challenging separations of closely related isomers, preparative high-performance liquid chromatography (HPLC) may be necessary.

Q5: After my esterification reaction, I've isolated a byproduct with a higher molecular weight that appears to be N-alkylated. How can I avoid this?

A5: N-alkylation of the pyridine nitrogen is a potential side reaction, especially under certain esterification conditions.

Causality: The pyridine nitrogen is nucleophilic and can react with alkylating agents. While alcohols are not strong alkylating agents, under acidic conditions, they can form carbocations (especially secondary and tertiary alcohols) or the ester product itself can act as an alkylating agent, leading to the formation of an N-alkylpyridinium salt.[3] Electron-donating groups on the pyridine ring can increase the nucleophilicity of the nitrogen, making this side reaction more favorable.[2]

Mitigation Strategies:

  • Avoid Harsh Conditions: Use milder esterification conditions. Avoid very strong acids and high temperatures that can promote carbocation formation from the alcohol.

  • Protecting Groups: In cases where N-alkylation is a significant issue, consider protecting the pyridine nitrogen before carrying out the esterification.

Purification of the Desired Picolinate:

  • Extraction: The N-alkylated byproduct is a salt and will be highly polar and water-soluble. It can typically be removed by washing the organic layer with water or brine during the workup.

  • Silica Gel Chromatography: The polar N-alkylated salt will have a very high affinity for silica gel and will likely remain at the baseline, allowing for easy separation of the desired ester.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my picolinate synthesis? A: Thin-layer chromatography (TLC) is a quick and effective method. For more quantitative analysis and to check for the presence of minor byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[15][16][17]

Q: I am preparing my picolinic acid by oxidizing a substituted picoline. What byproducts should I be aware of from this step? A: Over-oxidation can lead to the formation of pyridine and CO2 through decarboxylation of the picolinic acid product.[5] Incomplete oxidation may leave unreacted picoline or intermediate aldehydes. Dimerization of the starting material or product can also occur.

Q: I used thionyl chloride to make the acid chloride of my substituted picolinic acid before esterification and now I see a chlorinated byproduct. Why? A: The reaction of picolinic acid with thionyl chloride can sometimes lead to chlorination of the pyridine ring, particularly at the 4-position, in addition to forming the desired acid chloride.[10]

Q: My final picolinate product is colored. How can I remove the color? A: Colored impurities are common. Treatment with activated charcoal in a suitable solvent, followed by filtration through celite, is a standard method for decolorization.

Q: What are some general tips for crystallizing substituted picolinates? A: Picolinates can often be crystallized from solvent pairs like ethanol/water, ethyl acetate/hexanes, or acetone/hexanes. The choice of solvent will depend on the specific substituents on your molecule.[9][10] Picolinic acid itself is highly soluble in water and less so in ethanol and acetonitrile.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the formation of common byproducts, the following diagrams illustrate the key reaction pathways.

Byproduct_Formation cluster_hydrolysis From 2-Cyanopyridine cluster_esterification Esterification & Side Reactions 2-Cyanopyridine 2-Cyanopyridine Picolinamide Picolinamide 2-Cyanopyridine->Picolinamide Incomplete Hydrolysis Picolinic Acid Picolinic Acid Picolinamide->Picolinic Acid Complete Hydrolysis Picolinic Acid_e Picolinic Acid Decarboxylated Pyridine Decarboxylated Pyridine Picolinic Acid_e->Decarboxylated Pyridine Heat Alcohol Alcohol Substituted Picolinate Substituted Picolinate N-Alkylated Picolinate N-Alkylated Picolinate Substituted Picolinate->N-Alkylated Picolinate Side Reaction Water Water Picolinic Acid_eAlcohol Picolinic Acid_eAlcohol Substituted PicolinateWater Substituted PicolinateWater Picolinic Acid_eAlcohol->Substituted PicolinateWater H+ cat. Substituted PicolinateWater->Picolinic Acid_eAlcohol Hydrolysis

Caption: Key byproduct formation pathways in picolinate synthesis.

Troubleshooting_Flowchart start Impurity Detected in Picolinate Synthesis q1 Is the impurity of lower molecular weight and lacks an ester? start->q1 a1 Likely Decarboxylation. - Lower reaction temp. - Use milder conditions. q1->a1 Yes q2 Is the impurity polar and similar to product, from a nitrile precursor? q1->q2 No end Pure Substituted Picolinate a1->end a2 Likely Picolinamide. - Ensure complete hydrolysis. - Purify via crystallization. q2->a2 Yes q3 Is starting picolinic acid recovered in high amount? q2->q3 No a2->end a3 Reversible reaction/ Hydrolysis. - Remove water (Dean-Stark). - Use excess alcohol. q3->a3 Yes q3->end No a3->end

Caption: A troubleshooting flowchart for common picolinate synthesis issues.

Data Summary Table

ByproductCommon CauseMitigation StrategyPurification Method
Decarboxylated PyridineHigh reaction temperatureLower temperature, use mild reagentsColumn chromatography, acidic wash
PicolinamideIncomplete nitrile hydrolysisEnsure complete hydrolysis, longer reaction timeRecrystallization, column chromatography
Unreacted Picolinic AcidReversible reaction, workup hydrolysisRemove water (Dean-Stark), use excess alcoholBasic wash (e.g., NaHCO₃ solution)
RegioisomersLack of reaction selectivityPrecise control of conditions, catalyst choiceFractional crystallization, preparative HPLC
N-Alkylated PicolinateHigh temperature, strong acid with alcoholUse milder conditions, protecting groupsAqueous extraction, column chromatography
Chlorinated PicolinateUse of thionyl chlorideUse alternative activating agent (e.g., oxalyl chloride)Column chromatography, crystallization

References

improving the yield of Methyl 3-amino-5-bromopicolinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of Methyl 3-amino-5-bromopicolinate, a key intermediate in pharmaceutical and agrochemical research. As Senior Application Scientists, we have compiled this guide to address common challenges and enhance the efficiency and yield of your synthetic protocols.

Overview of Synthetic Strategy

While a direct, one-pot synthesis for this compound is not extensively documented, a reliable multi-step pathway can be constructed from commercially available precursors. The most chemically sound approach involves the strategic functionalization of a pyridine ring. This guide will focus on a plausible and robust synthetic route, breaking down each step to identify and resolve potential experimental hurdles.

Troubleshooting Guide: Step-by-Step Analysis

This section addresses specific issues that may arise during the synthesis of this compound. The Q&A format is designed to provide quick and actionable solutions to common problems.

Step 1: Bromination of 2-Amino-3-methylpyridine

Q1: My bromination of 2-amino-3-methylpyridine is resulting in a low yield and multiple unidentified byproducts. What could be the cause?

A1: Low yields and the formation of byproducts in the bromination of aminopyridines are often due to a lack of regioselectivity and over-bromination. The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution.

  • Controlling Regioselectivity: The amino group in 2-amino-3-methylpyridine directs electrophiles to the 5-position. However, if the reaction conditions are too harsh, bromination can occur at other positions. To enhance regioselectivity, consider protecting the amino group as an amide before bromination. This moderates the activating effect and directs the bromine to the desired position. A patent for a similar synthesis describes reacting 2-amino-3-picoline with acetic anhydride to form the amide before bromination[1].

  • Preventing Over-bromination: The use of a less reactive brominating agent can prevent the addition of multiple bromine atoms. Instead of liquid bromine, consider using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. NBS provides a slow and controlled release of bromine, minimizing over-bromination.

  • Reaction Temperature: Ensure the reaction is conducted at a controlled, low temperature. A patent describing the synthesis of 3-bromo-5-methylpyridine suggests cooling to between -10°C and 0°C before the addition of bromine[2].

Q2: I am having difficulty isolating the 2-amino-5-bromo-3-methylpyridine product from the reaction mixture. What is the best work-up procedure?

A2: The work-up procedure is critical for isolating the desired product in high purity.

  • Neutralization: After the reaction is complete, the mixture will be acidic. It is essential to neutralize it carefully with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly alkaline. A related patent suggests adjusting the pH to be alkaline, which can cause the product to precipitate[2].

  • Extraction: Once neutralized, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. A patent for a similar compound suggests recrystallization to obtain the pure product[1].

Step 2: Sandmeyer Reaction to Introduce the Carboxylic Acid

Q3: The conversion of the amino group in 2-amino-5-bromo-3-methylpyridine to a nitrile via the Sandmeyer reaction is inefficient. What are the critical parameters for this reaction?

A3: The Sandmeyer reaction is a powerful method for converting an amino group to various other functionalities, but it is sensitive to reaction conditions.

  • Diazotization: The first step, the formation of the diazonium salt, is crucial. This is typically done by reacting the aminopyridine with sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid at a low temperature (0-5°C). Ensure the sodium nitrite solution is added slowly to maintain the low temperature and prevent the decomposition of the diazonium salt.

  • Copper(I) Cyanide: The quality and reactivity of the copper(I) cyanide are vital. It is recommended to use freshly prepared or high-purity CuCN for the best results.

  • Temperature Control: The addition of the diazonium salt solution to the CuCN solution should also be done at a controlled temperature, typically below room temperature, and then gently warmed to drive the reaction to completion.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

Q4: My hydrolysis of the 5-bromo-3-methylpicolinonitrile to the corresponding carboxylic acid is incomplete, even after prolonged reaction times. How can I improve the yield?

A4: The hydrolysis of nitriles on an electron-deficient pyridine ring can be sluggish.

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. For this substrate, strong acidic hydrolysis using concentrated sulfuric or hydrochloric acid with heating is often effective. Alternatively, basic hydrolysis with a strong base like sodium or potassium hydroxide in a high-boiling solvent such as ethylene glycol can be employed.

  • Microwave Irradiation: To accelerate the reaction, consider using microwave-assisted synthesis. Microwave heating can significantly reduce reaction times and improve yields for nitrile hydrolysis.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and determine the optimal reaction time.

Step 4: Fischer Esterification to the Methyl Ester

Q5: The Fischer esterification of my 5-bromo-3-methylpicolinic acid with methanol is giving a low yield. How can I drive the equilibrium towards the product side?

A5: The Fischer esterification is a reversible reaction, and several techniques can be used to improve the yield of the desired methyl ester.[3]

  • Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the formation of the ester.[3] Methanol can often be used as the solvent for the reaction.

  • Water Removal: The removal of water, a byproduct of the reaction, will also drive the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[3]

  • Catalyst: A strong acid catalyst is required. While sulfuric acid is common, p-toluenesulfonic acid can also be effective.[3]

  • Alternative Esterification Methods: If Fischer esterification remains low-yielding, consider alternative methods. For instance, converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol, is a high-yield, non-reversible method.[4]

Step 5: Nitration and Reduction to Introduce the Amino Group

Q6: I am struggling with the regioselectivity of the nitration of Methyl 5-bromopicolinate. Where should the nitro group add, and how can I control it?

A6: The directing effects of the existing substituents on the pyridine ring will determine the position of nitration. For Methyl 5-bromopicolinate, the ester group is deactivating and meta-directing, while the bromine is deactivating and ortho, para-directing. Nitration is expected to occur at the 3-position.

  • Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used. The reaction temperature should be carefully controlled to prevent over-nitration and side reactions. A plausible synthesis for a similar compound suggests adding the nitrating mixture dropwise while keeping the internal temperature below 15°C[5].

  • Protecting Groups: If regioselectivity is poor, consider a different synthetic route where the amino group or its precursor is introduced earlier.

Q7: The reduction of the nitro group to an amine is resulting in a complex mixture of products. What is the cleanest method for this reduction?

A7: The reduction of a nitro group can be achieved using various reagents, with some being cleaner than others.

  • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas is highly effective and typically gives high yields with simple work-up.[5]

  • Metal/Acid Reduction: Reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective. However, the work-up can be more complex due to the need to remove metal salts.

  • Transfer Hydrogenation: If handling hydrogen gas is a concern, transfer hydrogenation using a source like ammonium formate or hydrazine with a Pd/C catalyst can be a good alternative.

Frequently Asked Questions (FAQs)

Q: What is the most critical step in this synthesis for overall yield?

A: Each step presents its own challenges, but often the initial functionalization of the pyridine ring (bromination and introduction of the carboxylate precursor) and the final reduction of the nitro group are critical for maximizing the overall yield. Careful optimization of these steps will have the most significant impact on the final product output.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several steps require specific safety measures:

  • Bromine: Liquid bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Nitration: The nitrating mixture of nitric and sulfuric acids is highly corrosive and can cause severe burns. It is also a strong oxidizing agent. Perform this reaction with extreme care, ensuring slow addition and temperature control.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen.

Q: How can I confirm the identity and purity of my final product, this compound?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

  • Melting Point: A sharp melting point is an indicator of high purity.

Data Summary Table
StepReactionKey ReagentsTypical ConditionsExpected Yield (%)
1Bromination2-Amino-3-methylpyridine, Acetic Anhydride, Bromine1. Acetylation 2. Bromination at 50-60°C~64%[1]
2Sandmeyer2-Amino-5-bromo-3-methylpyridine, NaNO2, HCl, CuCN0-5°C for diazotization70-80%
3Hydrolysis5-Bromo-3-methylpicolinonitrile, H2SO4, H2OReflux85-95%
4Esterification5-Bromo-3-methylpicolinic acid, Methanol, H2SO4Reflux with excess methanol>90%[3]
5NitrationMethyl 5-bromopicolinate, HNO3, H2SO40-15°C75-85%
6ReductionMethyl 5-bromo-3-nitropicolinate, H2, Pd/CRoom temperature, atmospheric pressure>95%[5]

Note: The yields are estimates based on similar reactions and may vary depending on experimental conditions.

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Esterification cluster_step5 Step 5: Nitration cluster_step6 Step 6: Reduction A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B 1. Acetic Anhydride 2. Br2 C 5-Bromo-3-methylpicolinonitrile B->C 1. NaNO2, HCl 2. CuCN D 5-Bromo-3-methylpicolinic acid C->D H2SO4, H2O, heat E Methyl 5-bromopicolinate D->E Methanol, H2SO4, heat F Methyl 5-bromo-3-nitropicolinate E->F HNO3, H2SO4 G This compound F->G H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

References

Technical Support Center: Navigating Catalyst Challenges with Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common hurdles associated with the use of aminopyridine substrates in metal-catalyzed reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to successfully navigate these challenging yet crucial transformations.

The Aminopyridine Challenge: Why Catalyst Poisoning is a Frequent Issue

Aminopyridine substrates are notorious for their ability to poison or deactivate common transition metal catalysts, particularly palladium-based systems used in cross-coupling reactions. The root of this issue lies in the electronic properties of the aminopyridine scaffold itself. The lone pair of electrons on the pyridine ring nitrogen, as well as the amino group, can act as strong ligands, coordinating to the metal center.[1][2] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the desired reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an aminopyridine substrate is showing low to no conversion. What is the most likely cause?

A1: The primary suspect is catalyst deactivation due to coordination of the aminopyridine's nitrogen atoms to the palladium catalyst.[1][2] This binding can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination. Additionally, the electron-donating nature of the amino group can render the carbon-halide bond less susceptible to oxidative addition.[3]

Q2: What are the key indicators of catalyst poisoning in my reaction?

A2: Besides low or no product yield, common indicators include:

  • Formation of Palladium Black: The aggregation of the active Pd(0) species into inactive palladium nanoparticles is a visual cue of catalyst decomposition, which can be exacerbated by slow catalysis.[2][4]

  • Stalled Reaction: The reaction may start but then stall before reaching completion, as the catalyst is gradually sequestered by the aminopyridine.

  • Dehalogenation: The starting material may be consumed, but instead of the desired product, you may observe the formation of the dehalogenated aminopyridine.[1][2]

Q3: Can I simply increase the catalyst loading to overcome poisoning?

A3: While a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation and help initiate the reaction, it is often not an ideal or cost-effective solution.[2][3] It can also lead to higher levels of residual palladium in your final product, which is a significant concern in pharmaceutical development. A more robust approach involves optimizing the catalyst system and reaction conditions.

Troubleshooting Guide: Strategies to Mitigate Catalyst Poisoning

When faced with a struggling reaction involving an aminopyridine substrate, a systematic approach to troubleshooting is essential. The following guides provide actionable steps to diagnose and resolve common issues.

Guide 1: Optimizing the Catalyst System

The choice of ligand is paramount when working with aminopyridine substrates. The goal is to select a ligand that promotes the desired catalytic cycle at a rate faster than the rate of catalyst deactivation.

Standard ligands like PPh₃ are often ineffective.[1] Sterically hindered and electron-rich phosphine ligands are generally more successful.[2][3] The bulk of these ligands can disfavor the binding of the aminopyridine to the metal center, while their electron-rich nature promotes the crucial oxidative addition step.

Recommended Ligands Typical Application
XPhos, SPhos, RuPhos Buchwald-Hartwig amination, Suzuki coupling[3][5]
BrettPhos C-N cross-coupling with primary amines[5]
P(t-Bu)₃ Suzuki coupling with less reactive chlorides[6]

Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species, leading to more consistent and reproducible results.[2][7] Buchwald-type palladacycle pre-catalysts are often a good choice as they can provide sustained catalytic activity.[3][5]

Guide 2: Modifying Reaction Conditions

Fine-tuning the reaction parameters can have a significant impact on preventing catalyst deactivation.

The base plays a critical role and its choice is highly dependent on the specific coupling reaction. A thorough screening of bases is often necessary.

Base Typical Coupling Reaction Notes
K₂CO₃, K₃PO₄, Cs₂CO₃ Suzuki Coupling[3]The choice of base can be critical for the transmetalation step.[2]
NaOtBu, LiHMDS Buchwald-Hartwig Amination[3][5]Strong, non-nucleophilic bases are often required.[3]
  • Temperature: While higher temperatures (80-120 °C) can sometimes accelerate a sluggish reaction, they can also promote catalyst decomposition and side reactions like dehalogenation.[2][3] Careful optimization is key.

  • Concentration: Running reactions at a higher concentration (0.1 - 0.5 M) can sometimes improve yields, but solubility issues may arise.[3]

Guide 3: Substrate and Additive Strategies

In some cases, temporarily protecting the amino group can prevent its coordination to the catalyst.[8][9] Acyl or carbamate protecting groups are common choices. However, this adds extra steps to the synthetic route (protection and deprotection).

The use of Lewis acids can sometimes be beneficial. For instance, substoichiometric amounts of copper(II) acetate have been suggested to coordinate to the pyridine nitrogen, preventing it from binding to the palladium catalyst.[10]

Visualizing the Problem and Solution

Catalyst Poisoning by Aminopyridine

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Active_Pd(0)->Oxidative_Addition Inactive_Complex Inactive Pd-Aminopyridine Complex (Poisoned) Active_Pd(0)->Inactive_Complex Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R'-M) Pd(II)_Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Regeneration Product Product (R-R') Reductive_Elimination->Product Aminopyridine Aminopyridine Substrate Aminopyridine->Inactive_Complex

Caption: The aminopyridine substrate can sequester the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.

Troubleshooting Workflow for Aminopyridine Reactions

G Start Low/No Conversion with Aminopyridine Check_Catalyst Is the catalyst system optimized? (Bulky ligand, pre-catalyst) Start->Check_Catalyst Optimize_Catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, RuPhos). Use a pre-catalyst. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions optimal? (Base, Temp, Solvent) Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen bases (e.g., K₃PO₄, Cs₂CO₃). Optimize temperature and concentration. Check_Conditions->Optimize_Conditions No Consider_Additives Consider substrate modification or additives. Check_Conditions->Consider_Additives Yes Optimize_Conditions->Consider_Additives Additives_Strategy Try protecting the amino group. Add a Lewis acid (e.g., Cu(OAc)₂). Consider_Additives->Additives_Strategy Yes Success Successful Reaction Consider_Additives->Success No/Resolved Additives_Strategy->Success

Caption: A systematic workflow for troubleshooting challenging aminopyridine coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Challenging Aminopyridine

This protocol is a starting point and may require optimization for your specific substrate.

  • Reaction Setup:

    • To an oven-dried vial equipped with a magnetic stir bar, add the aminopyridine halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst, use a 1:1 to 2:1 ligand-to-palladium ratio).[3]

  • Inert Atmosphere:

    • Seal the vial with a septum-containing cap.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe to achieve a concentration of 0.1-0.5 M.[1][3]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][3]

    • Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1]

References

Technical Support Center: Overcoming Low Reactivity of Methyl 3-amino-5-bromopicolinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with Methyl 3-amino-5-bromopicolinate. This resource is designed for researchers, chemists, and drug development professionals who are looking to efficiently incorporate this valuable, yet challenging, building block into their synthetic strategies. Here, we will dissect the root causes of its low reactivity and provide actionable troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance your experimental success.

Understanding the Challenge: Why is this compound a Difficult Substrate?

This compound presents a unique set of challenges in transition metal-catalyzed cross-coupling reactions. Its inherent electronic and structural features can often lead to low yields, sluggish reaction rates, or complete reaction failure. The primary reasons for its low reactivity are threefold:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen and the adjacent amino group create a bidentate chelation site that can strongly coordinate to the palladium catalyst. This coordination can saturate the metal center, preventing the crucial oxidative addition step, which is the first committed step in most cross-coupling catalytic cycles.[1][2]

  • Electronic Effects: The amino group is a strong electron-donating group, which increases the electron density on the pyridine ring. This enrichment makes the carbon-bromine bond less electrophilic and, therefore, less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3][4]

  • Steric Hindrance: The proximity of the amino and methyl ester groups to the bromine atom can create steric congestion around the reaction center, further impeding the approach of the bulky catalyst.

These factors collectively contribute to the "challenging" nature of this substrate, necessitating carefully optimized conditions to achieve desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What should I try first?

Answer: This is a common issue. The culprit is often a combination of catalyst inhibition and poor reaction kinetics. Here’s a systematic approach to troubleshoot:

  • Re-evaluate your catalyst/ligand system: Standard catalysts like Pd(PPh₃)₄ may not be effective. The key is to use bulky, electron-rich phosphine ligands that can promote the oxidative addition and reductive elimination steps while discouraging catalyst inhibition.[5][6]

    • Recommended Ligands: Start with biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to create a more reactive, monoligated Pd(0) species in solution.[5]

    • Recommended Palladium Precursors: Use air-stable precatalysts like SPhos-Pd-G3 or XPhos-Pd-G3, or combine a Pd(0) source like Pd₂(dba)₃ with the chosen ligand.[1] Using a pre-formed catalyst can often lead to better reproducibility.[5]

  • Optimize the Base and Solvent: The choice of base is critical and can be solvent-dependent.

    • Bases: For aminopyridines, a moderately strong base is often required. K₃PO₄ is an excellent starting point. In some cases, stronger bases like Cs₂CO₃ or K₂CO₃ can be effective.[7][8]

    • Solvents: A polar aprotic solvent system is generally preferred. A mixture of 1,4-dioxane/water (typically 4:1) is a robust choice.[7][9] Toluene or DMF can also be effective, depending on the solubility of your specific substrates.

  • Increase the Temperature: Due to the inherent low reactivity, higher temperatures (80-110 °C) are often necessary to drive the reaction to completion.[5] Microwave irradiation can also be a powerful tool to accelerate the reaction, significantly reducing reaction times.[7]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling catalyst Change Catalyst/Ligand System (e.g., Pd₂(dba)₃/SPhos) start->catalyst Is catalyst appropriate? base_solvent Optimize Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) catalyst->base_solvent Still low yield success Reaction Successful catalyst->success Yield Improved temperature Increase Temperature (80-110 °C or Microwave) base_solvent->temperature Still low yield base_solvent->success Yield Improved boronic_ester Switch to Boronic Ester (e.g., pinacol ester) temperature->boronic_ester Still low yield temperature->success Yield Improved boronic_ester->success Yield Improved

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. How can I improve the conversion?

Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations of this substrate are challenging due to catalyst inhibition by both the substrate and the amine coupling partner.

  • Ligand Selection is Paramount: The success of this reaction is highly dependent on the ligand.

    • For primary and secondary aliphatic amines: RuPhos and BrettPhos are excellent choices.[1][10]

    • For aryl amines: Xantphos or Josiphos-type ligands can be effective.

    • The use of bidentate phosphine ligands like BINAP or DPEPhos can sometimes prevent the formation of inactive palladium dimers and improve reaction rates.[11]

  • Choice of Base: A strong, non-nucleophilic base is required. NaOtBu is the most common and effective base for these reactions.[5] LiHMDS has also been shown to be highly effective, particularly with RuPhos and BrettPhos precatalysts.[1][10]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial. Toluene or 1,4-dioxane are standard choices.[12] Reactions are typically heated to 80-110 °C.

Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or G3/G4 PrecatalystsProvides a reliable source of active Pd(0). Precatalysts offer convenience and reproducibility.[1]
Ligand RuPhos (for aliphatic amines)[1][10], Xantphos (for aryl amines)Bulky, electron-rich ligands that promote reductive elimination and prevent catalyst inhibition.
Base NaOtBu or LiHMDS[1][5]Strong, non-nucleophilic base required to deprotonate the amine coupling partner.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents that are standard for this transformation.
Temperature 80 - 110 °CHigher temperatures are often needed to overcome the activation energy barrier.

Question 3: My Sonogashira coupling with a terminal alkyne is failing. I see some alkyne homocoupling (Glaser coupling). What's going wrong?

Answer: Sonogashira couplings of electron-rich heteroaryl bromides can be sluggish, and the reaction conditions can also promote the undesired homocoupling of the alkyne.

  • Minimize Homocoupling: The presence of oxygen can promote Glaser coupling. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.[13]

  • Catalyst System: The standard Pd(PPh₃)₄/CuI system can work, but often requires elevated temperatures.

    • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with additional PPh₃ can also be effective.[14] In a study on a similar 2-amino-3-bromopyridine system, Pd(CF₃COO)₂ with PPh₃ and CuI was found to be optimal.[15][16]

    • Copper Co-catalyst: CuI is the standard co-catalyst and is generally required for this reaction to proceed efficiently.[13]

    • Ligand: While PPh₃ is the most common ligand, exploring more electron-rich ligands could be beneficial if the reaction is slow.

  • Base and Solvent: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent with THF or DMF.[15][17]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These systems often employ a palladium catalyst with a more specialized ligand and a different base, such as Cs₂CO₃ or piperidine, and can minimize the Glaser side reaction.[14]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group on this compound before attempting cross-coupling?

A1: Not necessarily. While protecting the amine as an acetamide or other derivative can sometimes improve yields by reducing its coordinating ability, modern catalyst systems with bulky, electron-rich ligands are often capable of facilitating the coupling on the unprotected substrate.[1][7][10] It is generally recommended to first attempt the reaction with the unprotected amine, as this saves synthetic steps. If you continue to face issues, N-protection could be a viable strategy.

Q2: What is the general order of reactivity for aryl halides in these cross-coupling reactions?

A2: The reactivity of the C-X bond generally follows the trend: I > Br > OTf >> Cl.[18] Since you are working with a bromide, the reactivity is already moderate. If you had the corresponding iodide, the reaction would likely be easier, while the chloride would be significantly more challenging.

Q3: Can I use nickel catalysts for these transformations?

A3: Yes, nickel catalysis can be a powerful alternative, especially for challenging substrates. Nickel catalysts are often more cost-effective and can exhibit different reactivity patterns. For instance, nickel-catalyzed cross-electrophile couplings have been shown to be effective for coupling challenging heteroaryl halides with alkyl halides.[19][20] This could be a valuable area to explore if palladium-based systems are unsuccessful.

Q4: How do I know if my catalyst is being inhibited?

A4: A key sign of catalyst inhibition is a reaction that starts but then stalls, leaving a significant amount of starting material even after prolonged reaction times or at elevated temperatures. You might also observe a color change in the reaction mixture that suggests the palladium is not in its active catalytic state. Using a ligand that favors the formation of a monoligated palladium species is the best way to combat this.[21]

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling with various arylboronic acids.

  • Reaction Setup: In a dry Schlenk tube or microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and powdered K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%). Alternatively, use a pre-formed catalyst like SPhos-Pd-G3 (2-4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Aliphatic Amine

This protocol is adapted from successful methods for coupling unprotected 3-halo-2-aminopyridines.[1][10]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%) and LiHMDS (1.2-1.5 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive flow of Argon, add this compound (1.0 eq), the secondary amine (1.1-1.3 eq), and anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Catalytic Cycle Overview

pd0 Pd(0)L₂ oac Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oac + Ar-Br trans Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oac->trans + Ar'-B(OH)₂ (Base) product Ar-Ar' (Product) trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve your success rate in utilizing this compound for the synthesis of complex molecules.

References

workup procedure for reactions containing Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Reaction Workup and Troubleshooting

Welcome to the technical support center for Methyl 3-amino-5-bromopicolinate. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the successful workup and purification of reactions involving this versatile synthetic building block.

This compound is a trifunctional compound, and its unique electronic and physical properties—stemming from the interplay between the basic amino group, the electron-withdrawing ester, and the reactive bromo-pyridine core—present specific challenges during reaction workup. This guide moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Foundational Knowledge & Safety

This section addresses the essential preliminary information required before beginning any experimental work.

Q1: What are the primary safety precautions for handling this compound?

A1: this compound should be handled with care, following standard laboratory safety practices. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Always handle this compound inside a chemical fume hood.[3] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles, and a lab coat.[3][4] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for at least 15 minutes.[1][3][4] Avoid creating dust, and ensure the substance is stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4]

Q2: How do the functional groups of this compound influence the workup strategy?

A2: The molecule's three key functional groups dictate the entire workup and purification strategy:

  • 3-Amino Group: This is a basic site. It can be protonated in acidic conditions, rendering the molecule water-soluble. This property is a double-edged sword: it can be exploited for purification by acid-base extraction but can also lead to product loss in the aqueous layer if the pH is not carefully controlled.[5] Furthermore, the lone pair on the nitrogen can act as a ligand, potentially inhibiting metal catalysts like palladium in cross-coupling reactions.[6][7][8]

  • Methyl Picolinate Ester: The ester group is susceptible to hydrolysis (saponification) under both strongly acidic and, more commonly, basic conditions, especially at elevated temperatures.[9][10] This is a critical consideration when choosing a base for the reaction or for the workup, as inadvertent hydrolysis to the corresponding carboxylic acid is a common side reaction.

  • 5-Bromo-Pyridine Core: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The pyridine nitrogen itself is weakly basic and can coordinate with metal catalysts, sometimes affecting their activity.[6][7]

Part 2: General Aqueous Workup Protocol & Key Considerations

A well-designed aqueous workup is the cornerstone of isolating your product. This section provides a general, adaptable protocol and explains the function of common reagents.

Standard Workflow for Aqueous Extraction

The following diagram illustrates a typical decision-making process for a standard liquid-liquid extraction workup.

G start 1. Reaction Completion (Monitor by TLC/LC-MS) quench 2. Quench Reaction (e.g., add water, sat. NH4Cl) start->quench dilute 3. Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) quench->dilute transfer 4. Transfer to Separatory Funnel dilute->transfer wash1 5. Aqueous Wash (Water or Brine) transfer->wash1 wash2 6. pH-Specific Wash (Optional) (e.g., sat. NaHCO3, dil. HCl) wash1->wash2 If acidic/basic impurities present separate 7. Separate Organic Layer wash1->separate No pH-specific wash needed wash2->separate dry 8. Dry Organic Layer (Na2SO4 or MgSO4) separate->dry filter 9. Filter dry->filter concentrate 10. Concentrate In Vacuo filter->concentrate purify 11. Purify Crude Product (Column Chromatography, Recrystallization) concentrate->purify

Caption: A standard workflow for the aqueous workup of an organic reaction.

Detailed Protocol: General Workup

This protocol should be adapted based on the specific reaction conditions and the properties of the expected product.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Carefully quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride) to neutralize any highly reactive reagents.

  • Dilution: Dilute the quenched mixture with an organic solvent suitable for extraction, such as ethyl acetate or dichloromethane.[11] Ethyl acetate is generally preferred as it is less prone to forming emulsions than dichloromethane.[11]

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or DMF, add a significant volume of water and/or brine to force phase separation. Extract the aqueous layer 2-3 times with the organic solvent to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially as needed. The choice of wash is critical for removing specific impurities. (See Table 1).

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material can then be purified by standard techniques such as column chromatography or recrystallization.[7]

Q3: What are the standard aqueous solutions for washing, and what impurities do they remove?

A3: The choice of washing solution is a targeted step to remove specific types of impurities. Each wash leverages fundamental acid-base or solubility principles.

Washing Solution Purpose & Mechanism When to Use Caution
Water Removes water-soluble reagents and byproducts (e.g., inorganic salts, DMF, DMSO).[11][12]As a general first wash in most workups.Can cause product loss if the desired compound has moderate water solubility.
Saturated NaCl (Brine) Decreases the solubility of organic compounds in the aqueous layer ("salting out"), aiding phase separation and helping to break emulsions.[12]As a final aqueous wash to remove residual water before drying. Also used when emulsions are problematic.Highly effective but does not remove specific acidic or basic impurities.
Saturated NaHCO₃ / K₂CO₃ A weak base used to neutralize and remove acidic impurities by converting them into their water-soluble carboxylate salts.When acidic starting materials, reagents (e.g., TFA), or byproducts are present.Can cause ester hydrolysis if contact time is prolonged or if the ester is particularly labile. Vigorous CO₂ evolution can occur; vent the separatory funnel frequently.
Dilute HCl (e.g., 1M) An acid used to neutralize and remove basic impurities (e.g., excess amines, pyridine) by converting them into their water-soluble ammonium salts.[5]To remove basic starting materials or catalysts (e.g., DMAP, triethylamine).The product, this compound, is also basic and will be extracted into the acid wash. This wash should only be used if the desired product is not basic or if you intend to recover it from the acidic aqueous layer later.
Saturated NH₄Cl A mildly acidic solution (pH ~4.5-5.5) used to quench reactions containing organometallics or strong bases (e.g., Grignards, LDA) without the strong acidity of HCl.As a standard quenching agent for many organometallic reactions.Not effective for removing strongly basic impurities.

Part 3: Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of reactions involving this compound, using Suzuki coupling as a representative and challenging example.

Troubleshooting Workflow for Failed Suzuki Reactions

G start_node Reaction Failure: Low or No Product by LC-MS check_sm Starting Materials Consumed? start_node->check_sm side_rxn Side Reactions Likely check_sm->side_rxn Yes catalyst_issue Catalyst System Failure check_sm->catalyst_issue No sm_consumed Yes check_proto Protodeboronation? side_rxn->check_proto check_dehal Dehalogenation? check_proto->check_dehal No sol_proto Solution: - Use boronic ester (pinacol) - Anhydrous conditions - Weaker base check_proto->sol_proto Yes hydrolysis Ester Hydrolysis? check_dehal->hydrolysis No sol_dehal Solution: - Optimize reaction time - Avoid hydride sources check_dehal->sol_dehal Yes sol_hydrolysis Solution: - Use weaker base (K2CO3, KF) - Lower temperature - Avoid aqueous workup if possible hydrolysis->sol_hydrolysis Yes sm_not_consumed No check_inhibition Catalyst Inhibition? catalyst_issue->check_inhibition check_activity Low Catalyst Activity? check_inhibition->check_activity No sol_inhibition Solution: - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) - Increase catalyst loading check_inhibition->sol_inhibition Yes check_conditions Suboptimal Conditions? check_activity->check_conditions No sol_activity Solution: - Use more active pre-catalyst (e.g., G3-precatalysts) - Ensure adequate degassing check_activity->sol_activity Yes sol_conditions Solution: - Screen bases (Cs2CO3, K3PO4) - Screen solvents (Dioxane, Toluene) - Optimize temperature check_conditions->sol_conditions Yes

Caption: A troubleshooting decision tree for failed Suzuki coupling reactions.

Q4: My Suzuki coupling with this compound failed, and I recovered my starting material. What went wrong?

A4: The recovery of starting material strongly suggests a failure in the catalytic cycle, often before the reaction can even begin. The most common culprits are:

  • Catalyst Inhibition: This is a primary suspect with aminopyridine substrates.[6][7][8] The lone pair electrons on both the pyridine nitrogen and the 3-amino group can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing the crucial oxidative addition step.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[6] These ligands create a sterically hindered environment around the palladium that disfavors binding by the aminopyridine nitrogen while still promoting the desired catalytic activity. Using modern palladium pre-catalysts can also provide a more active and stable catalytic species.[6]

  • Inactive Catalyst System: The C-Br bond is generally reactive, but the overall electronic nature of the substrate can still demand a highly active catalyst. Inadequate degassing of the reaction mixture is a frequent cause of catalyst deactivation, as oxygen can oxidize the active Pd(0) species.[6]

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes). Perform the reaction under a strict inert atmosphere. If using a Pd(II) source, ensure your conditions are sufficient to reduce it to the active Pd(0) state.

  • Suboptimal Base/Solvent: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step. If the base is too weak or insoluble in the reaction medium, the cycle will stall.

    • Solution: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are often good starting points, stronger bases like K₃PO₄ may be required.[7] The solvent must solubilize all components; common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[7]

Q5: My reaction worked, but the product is contaminated with byproducts. How do I identify and remove them?

A5: Several side reactions can compete with the desired cross-coupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester back to the corresponding arene, consuming your coupling partner.[6][7] It is often promoted by excess water or a strongly basic medium.

    • Identification: Look for the arene byproduct (Ar-H instead of Ar-B(OH)₂) in your crude NMR or LC-MS.

    • Removal/Prevention: Use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[6] Minimize water in the reaction. Purification is typically achieved by silica gel chromatography, as the polarity of the arene byproduct is usually significantly different from the desired product.

  • Dehalogenation: This is the reduction of your starting material (Product-Br → Product-H).

    • Identification: Look for the mass of Methyl 3-aminopicolinate in the LC-MS.

    • Removal/Prevention: This side product is often very close in polarity to the starting material and can be difficult to separate from the desired product. Prevention is key: avoid potential hydride sources and try to minimize reaction time once the starting material is consumed.[6]

  • Ester Hydrolysis: The product is converted to Methyl 3-amino-5-(aryl)picolinic acid.

    • Identification: A new, more polar spot on TLC and a mass change corresponding to the loss of a methyl group in the LC-MS. The product will now be soluble in aqueous base.

    • Removal/Prevention: Use weaker bases like K₂CO₃ or KF, which are less likely to promote hydrolysis.[13] If the byproduct forms, you can often remove it by washing the organic layer with a weak base like saturated NaHCO₃, which will extract the acidic byproduct into the aqueous layer.

Q6: How do I effectively remove residual palladium catalyst during workup?

A6: Residual palladium can make the final product appear as a dark oil or solid and can be problematic for downstream applications.

  • Aqueous Wash: An aqueous wash with a solution of sodium thiosulfate or ammonium chloride can sometimes help remove residual palladium salts.[6]

  • Filtration: After the initial quench and dilution, filtering the entire mixture through a pad of Celite® can remove precipitated palladium black.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for 15-30 minutes, followed by filtration through Celite®, is a very effective method for removing color and trace palladium.

  • Specialized Scavengers: For very low levels of palladium required in pharmaceutical applications, commercially available silica-bound scavengers (e.g., with thiol functionalities) can be used.

References

Technical Support Center: Navigating Failed Suzuki Reactions with Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with aminopyridine substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

The unique electronic properties of aminopyridines make them particularly challenging substrates. The presence of multiple Lewis basic nitrogen atoms can lead to catalyst inhibition and other side reactions. This guide is structured in a question-and-answer format to directly address the most common issues you may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Suzuki reaction with an unprotected aminopyridine failing or giving very low yields?

This is the most common issue researchers face with this class of substrates. The primary reasons for failure are multifaceted and often interconnected:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on both the pyridine ring nitrogen and the amino group can coordinate strongly to the palladium catalyst.[1][2][3] This coordination can "poison" the catalyst, effectively sequestering the active palladium species and preventing it from participating in the catalytic cycle.[4] The result is a stalled or completely failed reaction.

  • Substrate Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards the crucial oxidative addition step in the catalytic cycle.[1] This is particularly true for less reactive aryl chlorides.

Here is a logical workflow to diagnose and resolve a failed reaction:

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Verify Reagent Quality & Integrity (Aryl Halide, Boronic Acid/Ester, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK catalyst_system Evaluate Catalyst System (Ligand, Pd Source, Loading) check_conditions->catalyst_system Conditions Correct side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) catalyst_system->side_reactions Catalyst System Appears Appropriate solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) catalyst_system->solution_ligand Suspect Catalyst Poisoning side_reactions->solution_ligand Problem Identified solution_boron Use Boronic Ester (Pinacol or MIDA) side_reactions->solution_boron Problem Identified side_reactions->solution_boron Protodeboronation Detected solution_base Screen Different Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) side_reactions->solution_base Problem Identified solution_conditions Ensure Rigorous Anhydrous & Degassed Conditions side_reactions->solution_conditions Problem Identified protect_amine Consider Protecting the Amino Group (e.g., as Acetamide) side_reactions->protect_amine Problem Identified

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Q2: I suspect catalyst poisoning. How do I choose the right ligand to overcome this?

Your choice of ligand is the most critical parameter for a successful Suzuki coupling with aminopyridines. Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide enough steric bulk or electron density to the palladium center to prevent inhibition by the aminopyridine.[4]

The Solution: Bulky, Electron-Rich Monodentate Phosphine Ligands

Ligands from the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos , are the go-to choice for these challenging substrates.[2] Here’s why they work:

  • Steric Hindrance: Their bulky biaryl backbone creates a sterically hindered pocket around the palladium atom. This bulk physically obstructs the pyridine nitrogen and amino group from strongly coordinating to the metal center, thus preventing catalyst deactivation.

  • Electron Density: These ligands are highly electron-donating. They increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[5]

  • Promoting Reductive Elimination: The steric bulk also promotes the final reductive elimination step, where the desired C-C bond is formed and the product is released from the catalyst. This helps to turn over the catalyst efficiently.[5]

Comparative Guide to Ligands for Aminopyridine Suzuki Couplings

Ligand ClassSpecific ExamplesKey AdvantagesConsiderations
Biaryl Phosphines XPhos, SPhos, RuPhosExcellent for overcoming catalyst poisoning; high activity for aryl chlorides.[6]Higher cost; can be sensitive to air.
N-Heterocyclic Carbenes (NHCs) IPr (in PEPPSI™ catalysts)Strong σ-donors, leading to very stable Pd complexes; often highly active.[7][8]May require specific precatalysts (e.g., PEPPSI™) for optimal performance.[9]
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective for highly inhibitory substrates.Can be less effective than bulky biaryl phosphines for aminopyridines.
Traditional Phosphines PPh₃, P(t-Bu)₃Readily available and inexpensive.Often ineffective for aminopyridines due to insufficient steric bulk and electron density.[4]

Recommendation: Start with SPhos or XPhos. They have a proven track record with a wide range of challenging heteroaryl couplings.[2][6]

Catalyst_Poisoning cluster_0 Catalyst Poisoning cluster_1 Solution: Bulky Ligand Pd_inactive Inactive Pd Complex Aminopyridine Aminopyridine Substrate Pd_active Active Pd(0) Catalyst Aminopyridine->Pd_active Coordination of N lone pairs Pd_active->Pd_inactive Forms stable, off-cycle complex Bulky_Ligand Bulky Ligand (e.g., XPhos) Shielded_Pd Sterically Shielded Active Pd(0) Catalyst Bulky_Ligand->Shielded_Pd Creates steric pocket Aminopyridine_repelled Aminopyridine Substrate Aminopyridine_repelled->Shielded_Pd Coordination blocked

Caption: How bulky ligands prevent catalyst poisoning by aminopyridines.

Q3: My reaction is generating significant byproducts. What are they and how can I prevent them?

The two most common side reactions in Suzuki couplings of aminopyridines are protodeboronation and homocoupling .

1. Protodeboronation

This is the undesired cleavage of the C-B bond of your boronic acid or ester, replacing it with a C-H bond.[6] It is particularly problematic with electron-deficient or heteroaryl boronic acids.

  • Mechanism: The mechanism can be complex and pH-dependent. For 2-pyridylboronic acids, a unique pathway exists where a zwitterionic intermediate forms under neutral pH, leading to rapid C-B bond cleavage.[6] For other substrates, it is often promoted by aqueous and basic conditions.

  • How to Minimize Protodeboronation:

    • Use Boronic Esters: Pinacol or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to hydrolysis than their corresponding boronic acids.[5][10] MIDA boronates are particularly robust and can be used in iterative cross-coupling strategies.[11]

    • Use Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress this side reaction.[12]

    • Choose the Right Base: While a base is necessary, overly strong or highly aqueous bases can accelerate protodeboronation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a good choice.

2. Homocoupling

This side reaction involves the coupling of two molecules of your boronic acid to form a symmetrical biaryl.

  • Causes: Homocoupling is primarily caused by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[13] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.

  • How to Minimize Homocoupling:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) for an extended period are crucial.

    • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, as it reduces the initial concentration of homocoupling-promoting Pd(II).

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can lead to more homocoupling.

Q4: What is the optimal base and solvent for my aminopyridine Suzuki coupling?

The choice of base and solvent are interdependent and crucial for success.

Base Selection

The base plays a key role in activating the boronic acid for transmetalation. For aminopyridine substrates, inorganic bases are generally preferred.

Comparison of Common Bases

BaseStrengthKey CharacteristicsTypical Application
K₃PO₄ StrongGood solubility in many organic solvents; often highly effective for challenging couplings.[14]A very reliable choice for aminopyridine substrates, especially with aryl chlorides.[4]
K₂CO₃ ModerateA good general-purpose base; less aggressive than K₃PO₄.Effective in many cases, particularly with more reactive aryl bromides or iodides.
Cs₂CO₃ StrongHighly soluble and effective, but more expensive.Often used when other bases fail, can accelerate slow reactions.
Organic Bases (e.g., Et₃N) WeakGenerally less effective for Suzuki couplings and can sometimes interfere with the catalyst.Not recommended for aminopyridine substrates.

Recommendation: Start with K₃PO₄ . It is a robust and widely cited base for successful couplings of aminopyridines.[4][14]

Solvent Selection

The ideal solvent should dissolve all reactants and be compatible with the catalyst system.

  • Aprotic Polar Solvents: 1,4-Dioxane and Toluene are the most commonly used and effective solvents, often with a small amount of water as a co-solvent (e.g., 4:1 or 10:1 ratio) to help dissolve the base.

  • Anhydrous Conditions: As mentioned, for substrates prone to protodeboronation, running the reaction in anhydrous toluene or dioxane can be highly beneficial.[12]

Experimental Protocols

The following are detailed, step-by-step methodologies for key aminopyridine Suzuki coupling reactions. These should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of an Aminohalopyridine

This protocol is a good starting point for substrates like 3-amino-5-bromopyridine.[1][2]

Materials:

  • Aminohalopyridine (e.g., 3-amino-5-bromopyridine, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aminohalopyridine, arylboronic acid/ester, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive flow of inert gas, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of a Challenging Aryl Chloride (e.g., 2-chloro-3-aminopyridine)

This protocol uses a more active catalyst system required for the less reactive C-Cl bond.[4][6]

Materials:

  • 2-chloro-3-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add 2-chloro-3-aminopyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried reaction vessel.

  • Solvent Addition: Add degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Base Ar-Pd(II)-OR L₂ PdII_Aryl->PdII_Base Metathesis PdII_Coupled Ar-Pd(II)-Ar' L₂ PdII_Base->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Coupled->Product ArylHalide Ar-X (Aminopyridine) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->BoronicAcid Boronate->PdII_Coupled

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Building Blocks for Methyl 3-Amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the 3-aminopicolinate scaffold is a privileged motif, offering a versatile platform for the construction of complex molecular architectures with diverse biological activities. Methyl 3-amino-5-bromopicolinate has long served as a reliable and readily available building block, primarily due to the synthetic handle provided by the bromine atom for a variety of cross-coupling reactions. However, the dynamic nature of drug development necessitates a broader palette of structural analogues to fine-tune physicochemical properties, modulate biological activity, and navigate intellectual property landscapes.

This guide provides an in-depth comparison of viable alternatives to this compound, offering insights into their relative reactivity, synthetic accessibility, and strategic applications. The discussion is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Value of the 5-Position Substituent

The substituent at the 5-position of the methyl 3-aminopicolinate core is a critical determinant of its synthetic utility. This position is electronically activated by the 3-amino group, influencing the reactivity of the entire pyridine ring. The nature of the leaving group at this position dictates the efficiency and conditions required for key bond-forming reactions, most notably palladium-catalyzed cross-couplings.

Halogen Exchange: A Tale of Reactivity and Economics

A straightforward approach to diversifying the 3-aminopicolinate scaffold is to vary the halogen at the 5-position. The choice between chloro, bromo, and iodo analogues is a classic trade-off between reactivity and cost.

FeatureMethyl 3-amino-5-chloropicolinateThis compoundMethyl 3-amino-5-iodopicolinate
Reactivity LowerIntermediateHigher
Cost LowerIntermediateHigher
Bond Strength Stronger C-Cl bondWeaker C-Br bondWeakest C-I bond
Typical Use Case Cost-sensitive, large-scale synthesis where harsher conditions are acceptable.General purpose, good balance of reactivity and cost.High-value, late-stage functionalization where mild conditions and high yields are critical.

The reactivity trend (I > Br > Cl) is a direct consequence of the carbon-halogen bond strength, which influences the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2] Weaker bonds lead to faster reactions under milder conditions.

Experimental Workflow: A Comparative Look at Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[3] A generalized workflow for the coupling of a 5-halo-3-aminopicolinate with an arylboronic acid is presented below.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Picolinate Methyl 3-amino-5-halopicolinate (X = Cl, Br, I) Reaction Heating (Temperature varies with X) Picolinate->Reaction BoronicAcid Arylboronic Acid or Ester BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Methyl 3-amino-5-arylpicolinate Purification->FinalProduct

Caption: Generalized workflow for Suzuki-Miyaura coupling of 5-halo-3-aminopicolinates.

Expected Reactivity and Conditions:

  • Methyl 3-amino-5-iodopicolinate: Reactions often proceed at lower temperatures (e.g., 80-90 °C) with lower catalyst loadings, yielding the desired product in high yields.

  • This compound: Typically requires slightly higher temperatures (e.g., 90-110 °C) and may benefit from more sophisticated ligand systems to achieve high conversion.[4]

  • Methyl 3-amino-5-chloropicolinate: Often necessitates more forcing conditions, such as higher temperatures (>110 °C), higher catalyst loadings, and specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition of the C-Cl bond.[4]

Beyond Halogens: Boronic Esters as Versatile Intermediates

An increasingly popular alternative is the use of boronic acid pinacol esters (Bpin) at the 5-position. Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate serves as a versatile intermediate that can be prepared from the corresponding bromo or iodo precursor via a Miyaura borylation reaction.

Advantages of Boronic Esters:

  • Versatility: Can participate in a wide range of cross-coupling reactions, including Suzuki-Miyaura couplings with various aryl and heteroaryl halides.

  • Stability: Generally stable, crystalline solids with good shelf life.

  • Milder Downstream Coupling: Subsequent Suzuki-Miyaura reactions with aryl halides can often be performed under milder conditions compared to the coupling of two aryl halides.

Experimental Protocol: Synthesis of Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

This protocol is based on established Miyaura borylation procedures.

Materials:

  • This compound (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [Pd(dppf)Cl₂] (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.

Bioisosteric Replacements: Modulating Physicochemical Properties

In drug design, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful strategy.[5][6] For the 3-aminopicolinate scaffold, replacing the bromine atom with other functional groups can significantly impact properties like lipophilicity (LogP), metabolic stability, and hydrogen bonding potential.

The Trifluoromethyl Group: A Lipophilic and Stable Alternative

The trifluoromethyl (-CF₃) group is a common bioisostere for a bromine atom.[7] The synthesis of Methyl 3-amino-5-(trifluoromethyl)picolinate typically involves more specialized synthetic routes, often starting from trifluoromethyl-substituted pyridine precursors.[8]

Key Property Changes with -CF₃ Substitution:

  • Increased Lipophilicity: The -CF₃ group generally increases the lipophilicity of a molecule, which can enhance membrane permeability.[6]

  • Metabolic Stability: The C-CF₃ bond is exceptionally strong and resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[7]

  • Electron-Withdrawing Nature: The strong electron-withdrawing character of the -CF₃ group can significantly alter the pKa of the pyridine nitrogen and the 3-amino group, influencing binding interactions with biological targets.

The Cyano Group: A Polar and Versatile Handle

The cyano (-CN) group offers another intriguing bioisosteric replacement. Methyl 3-amino-5-cyanopicolinate can be synthesized from the corresponding bromo-precursor via a palladium-catalyzed cyanation reaction.[9]

Key Features of the -CN Group:

  • Polarity: The cyano group is more polar than a bromine atom, which can improve solubility and modulate LogP.

  • Hydrogen Bond Acceptor: The nitrogen of the cyano group can act as a hydrogen bond acceptor, potentially introducing new interactions with a biological target.

  • Synthetic Versatility: The cyano group can be further transformed into other functionalities, such as a carboxylic acid, an amine, or a tetrazole ring, offering a gateway to further structural diversification.[9]

Reactivity in Other Key Transformations

Beyond the Suzuki-Miyaura reaction, the choice of the 5-substituent also impacts other crucial synthetic transformations.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, introducing alkynyl moieties into the picolinate scaffold.[10][11] The reactivity trend for the 5-halo-picolinates in this reaction mirrors that of the Suzuki-Miyaura coupling (I > Br > Cl).[12] Copper(I) is often used as a co-catalyst.

Sonogashira_Coupling Picolinate Methyl 3-amino-5-halopicolinate (X = I, Br) Reaction Sonogashira Coupling Picolinate->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst Catalyst->Reaction Base Amine Base (e.g., Et₃N, DIPEA) Base->Reaction Product Methyl 3-amino-5-alkynylpicolinate Reaction->Product

Caption: Key components of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to reaction.[13][14] The reactivity of the 5-halo-picolinates again follows the expected trend. The choice of phosphine ligand is crucial for achieving high yields, especially with the less reactive chloro- and bromo-substrates.[15][16]

Amide Bond Formation

The 3-amino group and the methyl ester of these building blocks are also key functional handles. Amide bond formation at the ester position can be achieved through hydrolysis to the corresponding carboxylic acid followed by coupling with an amine using standard reagents like HATU or EDC/HOBt.[16][17] The presence of the 3-amino group can influence the reactivity of the ester and may require protection depending on the reaction conditions. For sterically hindered amines, more forcing conditions or specialized coupling reagents may be necessary.[5][14]

Conclusion: A Strategic Choice of Building Block

The selection of an alternative to this compound is a strategic decision that should be guided by the specific goals of the synthetic project.

  • For cost-effective, large-scale synthesis , the chloro analogue is a viable option, provided the subsequent synthetic steps can accommodate the more demanding reaction conditions.

  • The bromo derivative remains a versatile, all-purpose intermediate with a good balance of reactivity and cost.

  • The iodo analogue is the building block of choice for late-stage functionalization where mild conditions and high yields are paramount.

  • The boronic ester offers exceptional versatility for introducing a wide array of substituents via Suzuki-Miyaura coupling.

  • Bioisosteric replacements like the trifluoromethyl and cyano groups provide powerful tools for modulating physicochemical properties and exploring new chemical space in drug discovery programs.

By understanding the relative merits and reactivity profiles of these alternative building blocks, researchers can navigate their synthetic challenges with greater efficiency and creativity, ultimately accelerating the discovery of novel and impactful molecules.

References

A Senior Application Scientist's Comparative Guide to Palladium Catalysis with Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-amino-5-bromopicolinate

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. This compound is a key heterocyclic scaffold, prized for its utility in constructing complex molecules of pharmaceutical interest. The aminopyridine core is a common feature in a multitude of bioactive compounds, and the orthogonal functionalities of this specific reagent—an amine, an ester, and a bromine atom on an electron-deficient pyridine ring—offer multiple, distinct points for chemical elaboration.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] However, the unique electronic and steric properties of substrates like this compound present specific challenges. The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially hindering catalytic activity.[2] Therefore, the rational selection of the palladium catalyst system, particularly the ancillary ligand, is critical to achieving high efficacy and yield.

This guide provides a comparative analysis of various palladium catalyst systems for the most common and synthetically valuable cross-coupling reactions involving this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging the Aryl-Pyridine Bond

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, owing to its operational simplicity and the commercial availability of a vast array of boronic acids.[1]

Catalytic System Considerations

For an electron-deficient heteroaryl halide like our target substrate, the oxidative addition step (the initial insertion of Pd(0) into the C-Br bond) is generally facile. The main challenge often lies in the subsequent steps, particularly the reductive elimination that forms the final product. Success hinges on employing ligands that are both electron-rich and sterically bulky.

  • Palladium Precursors: Standard Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(II) precursors such as Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) are effective. The Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligand Efficacy:

    • Simple Phosphines (e.g., PPh₃): While classic, triphenylphosphine often proves insufficient for challenging substrates, leading to slow reactions and low yields.

    • Bulky, Electron-Rich Monophosphines: Ligands like SPhos, XPhos, and RuPhos (biaryl phosphines developed by the Buchwald group) are frequently the catalysts of choice. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature increases the electron density at the metal center, facilitating the overall catalytic cycle.[3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable palladium complexes, offering high activity and thermal stability. PEPPSI-type catalysts are a notable example of pre-formed Pd-NHC complexes.[1]

Comparative Data: Suzuki-Miyaura Coupling with Bromopyridine Scaffolds
Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)Notes & Rationale
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighThe SPhos ligand provides the necessary steric bulk and electron density for efficient coupling with the aminopyridine substrate.
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane110HighXPhos is another highly effective biaryl phosphine ligand, often used for sterically demanding or electron-poor coupling partners.[4]
PdCl₂(dppf)Na₂CO₃DME/H₂O80ModerateDppf is a useful ferrocenyl-based ligand, but may be less effective than modern biaryl phosphines for this specific substrate class.
PEPPSI-IPrK₂CO₃t-AmylOH100HighN-Heterocyclic Carbene (NHC) ligands provide a highly stable and active catalytic species, often tolerant of various functional groups.
Mechanistic Pathway: Suzuki-Miyaura Coupling

The catalytic cycle illustrates the fundamental steps of oxidative addition, transmetalation, and reductive elimination, which are common to many palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(Br) oxidative_addition->pd_intermediate Ar-Br transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate Ar-Pd(II)L₂(R) transmetalation->pd_boronate [R-B(OH)₃]⁻ boronic_acid R-B(OH)₂ + Base reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Product Release product Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines.[5] For a substrate like this compound, this reaction allows for the introduction of a second nitrogen-containing group, leading to valuable diamino-substituted heterocycles.

Catalytic System Considerations

This reaction is exceptionally sensitive to ligand choice. The primary challenge is facilitating the reductive elimination from the palladium-amido intermediate to form the C-N bond, a step that is often rate-limiting.

  • Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-catalysts, where the ligand is already complexed to the palladium source, are also highly effective and air-stable (e.g., XPhos Pd G3).

  • Ligand Efficacy:

    • First-Generation Ligands (e.g., BINAP, dppf): While historically important, these bidentate ligands often require higher temperatures and catalyst loadings and may have limited scope for challenging substrates.[5]

    • Bulky Biaryl Monophosphines (e.g., RuPhos, BrettPhos): These are the state-of-the-art ligands for C-N coupling.[3][6] Their unique steric profiles are engineered to accelerate the crucial reductive elimination step. BrettPhos, for instance, is highly effective for the mono-arylation of primary amines.[3]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[7]

Comparative Data: Buchwald-Hartwig Amination with Bromopyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)Notes & Rationale
Pd₂(dba)₃ / BrettPhosNaOt-BuToluene100ExcellentBrettPhos is specifically designed to facilitate C-N reductive elimination, making it ideal for this transformation.[3]
Pd(OAc)₂ / RuPhosLHMDSTHF80HighRuPhos is another superior ligand for coupling secondary amines and can be effective at lower temperatures.[3]
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane110ModerateXantphos, with its large bite angle, can be effective but may require higher temperatures than the more specialized Buchwald ligands.
Pd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene100GoodA simple, bulky monodentate phosphine that can be surprisingly effective, though generally less versatile than biaryl phosphines.

Mechanistic Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L(Br) oxidative_addition->pd_intermediate Ar-Br amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido Ar-Pd(II)L(NR₂) amine_coordination->pd_amido - H-Base⁺ Br⁻ amine R₂NH + Base reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Product Release product Ar-NR₂ Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂(Br) pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_intermediate->pd0 Reductive Elimination product Ar-C≡C-R cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide Alkyne Activation cu_acetylide->pd_intermediate Transmetalation cu_acetylide->cu_halide Transmetalation alkyne H-C≡C-R + Base Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(Br) oxidative_addition->pd_intermediate Ar-Br coordination Olefin Coordination pd_intermediate->coordination pd_pi_complex π-Complex coordination->pd_pi_complex olefin H₂C=CHR migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl RCH(Pd)-CH₂Ar migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride beta_hydride->pd0 Product Release + Base product Ar-CH=CHR Experimental_Workflow start Start: Assemble Reagents step1 1. Add Solids to Flame-Dried Flask start->step1 step2 2. Purge with Inert Gas (3x Vacuum/Backfill) step1->step2 step3 3. Add Degassed Solvents via Syringe step2->step3 step4 4. Heat to Reaction Temp (Oil Bath or Microwave) step3->step4 step5 5. Monitor by TLC/LC-MS step4->step5 step5->step4 Incomplete step6 6. Aqueous Work-up & Extraction step5->step6 Complete step7 7. Dry, Concentrate, & Purify (Chromatography) step6->step7 end End: Isolated Product step7->end

References

A Comparative Guide to Ligand Selection for the Buchwald-Hartwig Amination of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational task. Among the available synthetic methodologies, the Palladium-catalyzed Buchwald-Hartwig amination stands as a pillar, offering a versatile and efficient route to arylamines.[1][2] This guide provides an in-depth comparative analysis of phosphine ligands for a particularly crucial, yet challenging, substrate class: aminopyridines. These heterocycles are ubiquitous in pharmaceuticals, and the insights herein are designed to empower you to navigate the complex landscape of ligand choice to optimize your synthetic outcomes.

The Challenge of Aminopyridines in C-N Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, surpassing traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] However, the successful amination of aminopyridines presents unique challenges. The endocyclic nitrogen of the pyridine ring and the exocyclic amino group can both coordinate to the palladium center. This competitive binding can lead to catalyst inhibition and the formation of undesired side products, complicating the desired C-N bond formation.[3] The judicious selection of a supporting ligand is therefore paramount to achieving high yields and selectivity.

The Evolution of Phosphine Ligands: A Mechanistic Perspective

The effectiveness of the Buchwald-Hartwig amination is intrinsically linked to the design of the phosphine ligand. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

Over the past quarter-century, several generations of ligands have been developed, each addressing the limitations of its predecessors.[6]

  • First Generation (e.g., P(o-tol)3): These simple triarylphosphine ligands were effective for the coupling of secondary amines with aryl bromides.[6]

  • Bidentate Phosphines (e.g., BINAP, DPPF): The introduction of bidentate ligands provided more stable catalytic systems and expanded the scope to include primary amines.[1] It is believed that these ligands prevent the formation of unreactive palladium-halide dimers.[1]

  • Bulky, Electron-Rich Monodentate Ligands (Buchwald and Hartwig): A significant breakthrough came with the development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands (from the Buchwald group) and ferrocene-based or trialkylphosphine ligands (from the Hartwig group).[1] These ligands promote the formation of a monoligated palladium species, which accelerates all steps of the catalytic cycle and allows for the coupling of a much wider range of substrates, including challenging aryl chlorides.[1]

The general catalytic cycle, which these ligands are designed to facilitate, is depicted below.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex + R-X Oxidative Addition Amine Coordination [R-Pd(II)(L)(HNR'R'')]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex R-Pd(II)(L)-NR'R'' Amine Coordination->Amido Complex + Base - Base-H+X- Product R-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Amido Complex->Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance of Ligands for Aminopyridine Amination

The choice of ligand is highly dependent on the specific aminopyridine substrate and the coupling partner. Below is a comparative analysis of commonly used ligands, with supporting experimental data.

Case Study 1: Amination of 3-Halo-2-aminopyridines

The synthesis of N³-substituted-2,3-diaminopyridines is of significant interest in medicinal chemistry. A study on the C,N-cross coupling of 3-bromo-2-aminopyridine with morpholine revealed the superior performance of specific bulky monophosphine ligands.[3]

EntryLigandCatalyst SystemYield (%)
1RuPhos (L3)Pd₂(dba)₃/Ligand71
2RuPhos Precatalyst (Pre-L3)Precatalyst83
3SPhos (L4)Pd₂(dba)₃/Ligand76
4BINAP (L9)Pd₂(dba)₃/Ligand71
Data sourced from a ligand screening study for the C,N-cross coupling of morpholine to 3-bromo-2-aminopyridine.[3]

The data clearly indicates that while several ligands are effective, the RuPhos precatalyst provided the highest yield.[3] The use of a precatalyst, where the ligand is pre-associated with the palladium source, can often lead to more reproducible and higher-yielding reactions. The study also found that for the coupling of primary amines with 3-halo-2-aminopyridines, BrettPhos was the ligand of choice.[3]

Case Study 2: Challenging Couplings of N-Methylaminopyridines

Electron-deficient secondary amines, such as N-methylaminopyridines, have proven to be particularly challenging coupling partners. In a study focused on the amination of bromoindazoles, it was found that the often-preferred BrettPhos was ineffective for these substrates.[7] The researchers hypothesized that the reductive elimination step was slow due to the reduced nucleophilicity of the amine.[7] To overcome this, a bulkier phosphine ligand was employed.

SubstrateLigandOutcome
N-methyl-2-aminopyridineBrettPhosUnreactive
N-methyl-2-aminopyridinet-BuXPhosSuccessful Coupling
Data highlights the importance of ligand choice for challenging amine substrates.[7]

This result underscores a key principle in ligand selection: increasing the steric bulk of the phosphine ligand can facilitate the reductive elimination step, which is often rate-limiting for electron-deficient amines.[7]

Experimental Protocols

To provide a practical context, here are generalized experimental procedures for the Buchwald-Hartwig amination of an aminopyridine.

General Procedure for Ligand Screening

Ligand_Screening_Workflow A Define Reaction Parameters (Aminopyridine Halide, Amine, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Substrates, Base) A->B C Dispense Ligands into Reaction Vials B->C D Add Reagents via Stock Solutions C->D E Seal and Heat Reaction Mixture D->E F Quench and Work-up E->F G Analyze by GC/LC-MS to Determine Yield F->G H Compare Ligand Performance G->H

Caption: A typical workflow for high-throughput phosphine ligand screening.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand

  • Aryl halide (e.g., 3-bromo-2-aminopyridine)

  • Amine coupling partner (e.g., morpholine)

  • Base (e.g., NaOtBu, K₂CO₃, LiHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • In an inert atmosphere, charge an oven-dried reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the aryl halide and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature with stirring for the specified time.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired aminopyridine derivative.

Conclusion and Future Outlook

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyridine derivatives. The success of this reaction is critically dependent on the choice of the phosphine ligand. For the amination of 3-halo-2-aminopyridines, bulky monodentate ligands such as RuPhos and BrettPhos have demonstrated superior performance.[3] For particularly challenging electron-deficient secondary aminopyridines, the even bulkier t-BuXPhos can be effective where other ligands fail.[7]

The development of new ligands is an ongoing endeavor in the field of catalysis.[8] The emergence of N-heterocyclic carbenes (NHCs) as an alternative class of ligands also offers promising avenues for challenging C-N couplings.[9] As our understanding of the reaction mechanism deepens, we can expect the development of even more efficient and versatile catalyst systems for the synthesis of complex nitrogen-containing molecules.

References

A Senior Application Scientist's Guide to the Validation of Methyl 3-amino-5-bromopicolinate Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

Methyl 3-amino-5-bromopicolinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural integrity is paramount, as even trace impurities can propagate through multi-step syntheses, potentially leading to final products with altered pharmacological activity, increased toxicity, or reduced stability. Therefore, a robust, validated analytical method to confirm the purity of this starting material is not merely a quality control measure; it is a foundational requirement for successful and reproducible drug development.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the scientific rationale behind the method's parameters, compare it with viable alternatives, and provide actionable protocols grounded in regulatory expectations.

The Primary Method: Validated Reverse-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis due to its high resolving power, sensitivity, and robustness.[1][2] For a polar, aromatic compound like this compound, a reverse-phase (RP-HPLC) method is the logical choice.

Causality Behind Experimental Choices

The development of a successful HPLC method is a systematic process of optimizing selectivity and efficiency. Here’s the scientific reasoning behind our selected parameters:

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC. Its nonpolar stationary phase provides excellent retention for moderately polar aromatic compounds like our target analyte, separating it from both more polar and less polar impurities. The choice of a column with a particle size of 3–5 µm offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3) and an organic modifier (acetonitrile or methanol) is optimal.[4] The acidic buffer suppresses the ionization of the basic amino group on the pyridine ring, leading to better peak shape and retention. A gradient, starting with a higher aqueous percentage and increasing the organic modifier over time, ensures that impurities with a wide range of polarities are eluted and resolved effectively.[5]

  • Detection: The pyridine ring in this compound contains a strong chromophore. UV-Vis detection, typically around 254 nm, provides high sensitivity and is a standard, reliable technique for this class of compounds.[6]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min for a standard 4.6 mm ID column is a typical starting point. Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring retention time reproducibility.

Experimental Workflow: HPLC Method Validation

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] The protocol below is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) cluster_analysis Analysis & Reporting A Prepare Mobile Phase & Diluent J System Suitability Test (SST) A->J B Weigh & Dissolve Reference Standard B->J C Prepare Sample Solutions K Inject Samples C->K D Specificity (Peak Purity) M Final Validation Report D->M E Linearity & Range E->M F Accuracy (% Recovery) F->M G Precision (Repeatability & Intermediate) G->M H Robustness H->M I LOD & LOQ I->M J->K Pass L Data Processing & Calculation K->L L->D L->E L->F L->G L->H L->I Impurity_Map SM1 Precursor A Product This compound (API Starting Material) SM1->Product Synthesis Impurity1 Unreacted SM1 SM1->Impurity1 Carry-over SM2 Precursor B SM2->Product Synthesis Impurity2 Isomeric By-product Product->Impurity2 Side Reaction Impurity3 Hydrolysis Product (Picolinic Acid) Product->Impurity3 Degradation

References

A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming the Structure of Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are fundamental building blocks in coordination chemistry and drug development. Their ability to act as bidentate chelating agents for a vast array of metal ions has led to their use in nutritional supplements, such as chromium(III) picolinate and zinc picolinate, and as versatile ligands in the synthesis of therapeutic and diagnostic agents.[1][2] The precise structural characterization of these derivatives is paramount, as subtle changes in coordination geometry, conformation, or covalent structure can profoundly impact their biological activity, stability, and bioavailability.

This guide provides an in-depth comparison of the primary spectroscopic methods employed to elucidate and confirm the structure of picolinate derivatives. We will move beyond a mere listing of techniques to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in establishing a self-validating system of analysis, where data from multiple orthogonal techniques converge to provide an unambiguous structural assignment.

The Analytical Workflow: A Multi-Technique Approach

Confirming the structure of a novel picolinate derivative is not a linear process but an integrated workflow. No single technique can provide all the answers. Instead, we rely on the synergy between different methods, each offering a unique piece of the structural puzzle. The ideal workflow leverages these complementary strengths to build a complete and validated structural picture.

G cluster_start cluster_methods Spectroscopic & Structural Analysis cluster_info cluster_end New_Compound Synthesized Picolinate Derivative MS Mass Spectrometry (MS) New_Compound->MS IR Infrared (IR) Spectroscopy New_Compound->IR NMR NMR Spectroscopy New_Compound->NMR UV UV-Vis Spectroscopy New_Compound->UV Xray X-ray Crystallography (If crystal available) New_Compound->Xray MS_info Molecular Formula & Fragmentation MS->MS_info Provides IR_info Functional Groups & Coordination Mode IR->IR_info Provides NMR_info Connectivity (C-H Framework) & 3D Solution Structure NMR->NMR_info Provides UV_info Electronic Transitions & Conjugation UV->UV_info Provides Xray_info Unambiguous 3D Solid-State Structure Xray->Xray_info Provides Confirmed_Structure Confirmed Structure MS_info->Confirmed_Structure IR_info->Confirmed_Structure NMR_info->Confirmed_Structure UV_info->Confirmed_Structure Xray_info->Confirmed_Structure

Figure 1: Integrated workflow for the structural elucidation of picolinate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the covalent framework of a picolinate derivative in solution. It provides detailed information about the hydrogen and carbon environments and their connectivity.

Expertise & Causality

For a typical picolinate derivative, the aromatic region of the ¹H NMR spectrum is highly informative. The four protons on the pyridine ring appear as distinct multiplets, and their chemical shifts and coupling constants are sensitive to the nature and position of substituents. Upon coordination to a metal, especially a paramagnetic one like Chromium(III), these proton signals can be significantly broadened or shifted, providing indirect evidence of metal binding.[3][4] In diamagnetic complexes, such as those with Zn(II), the changes are more subtle but still diagnostic.[5]

¹³C NMR complements the proton data by identifying all unique carbon environments, including the critical carboxylate carbon (~165 ppm) and the carbons of the pyridine ring.[6][7] The real power, however, comes from two-dimensional (2D) NMR experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, allowing for unambiguous assignment of the ¹H-¹³C pairs of the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for instance, linking a substituent to a specific position on the pyridine ring.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically three bonds apart), helping to trace the proton connectivity around the pyridine ring.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the picolinate derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[3][6] DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and metal complexes.[8]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to include all aromatic and aliphatic signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Based on the 1D spectra, set up and run standard 2D experiments, including COSY, HSQC, and HMBC, to establish connectivity.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Data Interpretation: A Hypothetical Example
¹H Chemical Shift (ppm) Multiplicity Assignment ¹³C Chemical Shift (ppm) HMBC Correlations
8.76dH6148.1C2, C4, C5
8.10dH3124.3C2, C4, C5
8.03tdH4138.6C2, C3, C5, C6
7.67mH5127.8C3, C4, C6
---164.7C=O
---146.7C2

Typical NMR data for picolinic acid in CDCl₃.[6][7]

Infrared (IR) Spectroscopy: Probing Functional Groups and Coordination

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups and probing the coordination environment of the picolinate ligand, especially its carboxylate group.

Expertise & Causality

The key diagnostic region in the IR spectrum of a picolinate derivative involves the vibrations of the carboxylate (COO⁻) and the pyridine ring.

  • Carboxylate Stretching: In free picolinic acid, a strong C=O stretch from the carboxylic acid is observed around 1700 cm⁻¹. Upon deprotonation and coordination to a metal, this is replaced by two distinct bands: an asymmetric stretch (νₐₛ) typically between 1560-1650 cm⁻¹ and a symmetric stretch (νₛ) between 1380-1440 cm⁻¹.[9][10][11] The separation between these two frequencies (Δν = νₐₛ - νₛ) is highly informative about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

  • Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring are also sensitive to coordination. A shift in the C=N vibration (typically ~1600 cm⁻¹ for free picolinic acid) to a lower frequency upon complexation is strong evidence that the pyridine nitrogen is coordinated to the metal center.[9]

  • Metal-Ligand Vibrations: In the far-IR region (typically < 600 cm⁻¹), new bands corresponding to M-O and M-N vibrations appear, providing direct evidence of coordination bond formation.[11][12]

Vibrational Mode Typical Frequency (cm⁻¹) Significance
O-H (Carboxylic Acid)2400-3000 (broad)Disappears upon deprotonation/coordination.[9]
C=O (Carboxylic Acid)~1700Present in free acid, absent in complex.
νₐₛ(COO⁻)1560-1650Asymmetric stretch of coordinated carboxylate.[10]
νₛ(COO⁻)1380-1440Symmetric stretch of coordinated carboxylate.[10]
C=N/C=C (Pyridine)1560-1610Shifts upon coordination of pyridine nitrogen.[9]
M-O / M-N400-600Direct evidence of metal-ligand bonds.[11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[3]

  • Data Analysis: Compare the spectrum of the derivative/complex to that of the starting picolinic acid to identify key shifts in the carboxylate and pyridine ring regions.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized derivative, thereby validating its elemental composition. Furthermore, fragmentation patterns can provide valuable structural information.

Expertise & Causality

The choice of ionization technique is critical.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for analyzing intact metal complexes and polar organic molecules. It typically yields the molecular ion ([M+H]⁺ or [M-H]⁻) or ions corresponding to the intact complex, providing a clear determination of the molecular weight.[13][14] This is the method of choice for confirming the overall formula of a picolinate complex.

  • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation. While it may not show the molecular ion, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the molecule. For picolinate derivatives, characteristic fragmentation involves cleavage at the sulfur atom in thia-derivatives or specific patterns related to the pyridine ring.[15]

A notable application is the use of picolinyl esters as derivatives for Gas Chromatography-Mass Spectrometry (GC-MS), particularly in the analysis of fatty acids. The pyridine ring directs fragmentation along the alkyl chain in a predictable manner, allowing for the precise location of double bonds or branch points, a task difficult with other derivatives.[16][17]

G cluster_input cluster_ionization Ionization Method cluster_output Sample Picolinate Derivative ESI Electrospray (ESI) 'Soft' Sample->ESI EI Electron Impact (EI) 'Hard' Sample->EI MW Molecular Weight (Intact Ion) ESI->MW Yields FP Fragmentation Pattern (Structural Clues) EI->FP Yields MW->FP Complements

Figure 2: Comparison of ESI and EI mass spectrometry for picolinate analysis.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Chromatography (Optional but Recommended): Inject the sample onto an HPLC system (e.g., C18 column) coupled to the ESI-MS. This separates the compound of interest from impurities.[14]

  • Mass Spectrometry: Acquire data in either positive or negative ion mode. The positive ion mode is common for picolinate derivatives, often showing the [M+H]⁺ ion.[13]

  • Data Analysis: Determine the exact mass from the spectrum and compare it to the theoretical mass of the proposed structure. Analyze any fragment ions observed for structural consistency.

Complementary & Definitive Methods: UV-Vis and X-ray Crystallography

While NMR, IR, and MS form the core spectroscopic toolkit, UV-Vis spectroscopy and X-ray crystallography provide valuable complementary and, in the latter case, definitive structural information.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for studying picolinate derivatives that contain chromophores, particularly metal complexes. The absorption bands in the UV region (200-400 nm) typically arise from π→π* and n→π* electronic transitions within the picolinate ligand.[18] For transition metal complexes, additional bands may appear in the visible region (400-800 nm) due to d-d electronic transitions. Changes in the position and intensity of these bands can be used to study complex formation, stability, and geometry in solution.[19][20]

X-ray Crystallography

Single-crystal X-ray diffraction is the undisputed gold standard for structure determination.[21] It provides an unambiguous 3D map of the atomic positions in the solid state, revealing precise bond lengths, bond angles, and coordination geometry.[12][22] This technique is not spectroscopic, but its results are the benchmark against which all spectroscopic data are validated. If a suitable single crystal can be grown, an X-ray structure provides the definitive answer, confirming the connectivity and stereochemistry that were inferred from spectroscopic methods.[1][23]

Comparison of Spectroscopic Methods

Technique Information Provided Strengths Limitations Sample State
NMR C-H framework, connectivity, solution structureProvides the most detailed covalent structural informationCan be complex for paramagnetic species; requires soluble sampleSolution
IR Functional groups, coordination modesFast, non-destructive, excellent for probing metal-ligand bindingProvides limited connectivity informationSolid, Liquid
MS Molecular weight, elemental formula, fragmentationHigh sensitivity, confirms molecular formulaHard ionization can prevent observation of molecular ionSolution, Solid
UV-Vis Electronic transitions, conjugation, complexationGood for quantitative analysis and studying complexation in solutionStructurally non-specificSolution
X-ray Absolute 3D structure, bond lengths/anglesUnambiguous and definitive structural determinationRequires a suitable single crystal, which can be difficult to obtainSolid (Crystal)

Conclusion

The structural confirmation of picolinate derivatives requires a judiciously applied combination of spectroscopic techniques. A workflow beginning with Mass Spectrometry to confirm the molecular formula, followed by Infrared Spectroscopy to identify functional groups and probe coordination, and culminating in a detailed NMR analysis (¹H, ¹³C, HSQC, HMBC) to map the complete covalent structure, constitutes a robust and self-validating protocol. UV-Vis spectroscopy can offer complementary data on electronic structure, while X-ray crystallography, when accessible, provides the ultimate and definitive structural proof. By understanding the strengths and limitations of each method and integrating their results, researchers can confidently and accurately characterize these important chemical entities.

References

A Senior Application Scientist's Guide to Methyl 3-amino-5-bromopicolinate: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Halogenated pyridines, in particular, serve as versatile scaffolds, offering predictable reactivity in a host of cross-coupling reactions. This guide provides an in-depth comparative analysis of Methyl 3-amino-5-bromopicolinate (CAS: 1072448-08-8), a trifunctional building block, against other halogenated pyridines. We will explore its reactivity, physicochemical profile, and strategic applications, supported by experimental data and protocols to empower researchers in their drug development endeavors.

The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold, present in a vast array of approved pharmaceuticals. Its ability to engage in hydrogen bonding and its inherent metabolic stability make it a cornerstone of drug design. The introduction of a halogen atom onto this ring transforms it into a powerful synthetic intermediate, primarily for palladium-catalyzed cross-coupling reactions which are fundamental to modern C-C, C-N, and C-O bond formation.

The choice of halogen (I, Br, Cl) and its position on the pyridine ring dictates the substrate's reactivity. This is governed by two principal factors:

  • Carbon-Halogen (C-X) Bond Strength: The reactivity in the rate-determining oxidative addition step of most cross-coupling reactions follows the trend of bond dissociation energy: C-I < C-Br < C-Cl.[1][2][3] Consequently, aryl iodides are typically the most reactive, followed by bromides, with chlorides being the least reactive.[4][5]

  • Electronic Effects of the Pyridine Ring: The electronegative nitrogen atom withdraws electron density, making the carbon atoms at the C2 and C4 positions more electrophilic.[2] This generally enhances the rate of oxidative addition at these positions compared to the C3 and C5 positions.

This compound emerges as a particularly interesting building block due to its unique combination of functionalities: a moderately reactive bromine at the C5 position, an amino group at C3, and a methyl ester at C2. This trifunctional nature allows for sequential and site-selective modifications, offering a rapid pathway to molecular complexity.

Physicochemical Profile: A Drug Discovery Perspective

Beyond synthetic utility, the physicochemical properties of building blocks are critical for embedding drug-like characteristics into final compounds.[6][7][8] Controlling parameters such as molecular weight (MWt), lipophilicity (cLogP), and polarity (Polar Surface Area, PSA) is essential for achieving desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[7]

Here, we compare this compound with several other common halogenated pyridine building blocks.

CompoundStructureCAS NumberMWt ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond Acceptors
This compound 1072448-08-8231.05[9]1.79[9]65.21[9]13
Methyl 5-bromopicolinate29682-15-3216.03[10][11]1.5439.1903
Methyl 3-bromopicolinate53636-56-9216.03[12]1.5439.1903
2-Amino-5-bromopyridine875-73-0173.021.4538.0912
2-Chloro-3-aminopyridine6298-19-7128.561.2938.0912

Analysis: this compound possesses a balanced physicochemical profile. Its cLogP is within a range suitable for many therapeutic targets, and its PSA is moderate. The presence of both a hydrogen bond donor (the amino group) and multiple acceptors allows for versatile interactions with biological targets. Compared to its des-amino counterpart (Methyl 5-bromopicolinate), the amino group increases polarity (higher PSA) and provides an additional vector for biological recognition or further chemical modification.

Comparative Reactivity in Key Cross-Coupling Reactions

The true utility of a building block is demonstrated in its chemical reactivity. We will now compare the performance of this compound in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and a boronic acid or ester, is a workhorse of medicinal chemistry.[4] The presence of a primary amine on the halide partner can sometimes be problematic, but many modern catalyst systems show excellent tolerance.[13]

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa R¹-X pdiil R¹-Pd(II)Ln-X oa->pdiil tm Transmetalation pdiil->tm [R²-B(OR)₂]⁻ pdiir R¹-Pd(II)Ln-R² tm->pdiir re Reductive Elimination pdiir->re re->pd0  Regeneration product R¹-R² re->product Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup 1. Add Pd Catalyst, Ligand, & Base to Schlenk Tube purge 2. Purge with Argon setup->purge add_reagents 3. Add Halopyridine, Coupling Partner, & Solvent purge->add_reagents heat 4. Heat to Desired Temp (e.g., 80-110 °C) add_reagents->heat monitor 5. Monitor by TLC / LC-MS heat->monitor quench 6. Cool & Quench Reaction monitor->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Dry & Purify (Column Chromatography) extract->purify product Isolated Product purify->product

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Substituted Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinates are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring is paramount to their biological activity and physical properties. Consequently, the efficient and economical synthesis of these molecules is a central focus in chemical research and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted picolinates, offering a cost-benefit analysis supported by experimental data to inform your selection of the optimal synthetic strategy.

De Novo Synthesis of the Pyridine Ring: Building from the Ground Up

Constructing the picolinate ring from acyclic precursors offers a powerful approach to introduce a wide array of substituents with precise control. Two prominent methods in this category are cycloaddition reactions and multi-component reactions (MCRs).

Cycloaddition Reactions: Elegance in Bond Formation

Transition metal-catalyzed [2+2+2] cycloadditions and Diels-Alder reactions represent elegant and atom-economical routes to highly substituted pyridines.[1][2]

The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful tool for assembling the pyridine ring.[3] The metal catalyst, often cobalt or rhodium, orchestrates the assembly of two alkyne molecules and one nitrile molecule into a metallacyclic intermediate, which then undergoes reductive elimination to furnish the aromatic pyridine ring.[1] The choice of catalyst and ligands is crucial for controlling regioselectivity, especially when unsymmetrical alkynes are employed.[1][4] Cobalt catalysts are often more economical than their rhodium counterparts.[4]

Diels-Alder reactions, particularly inverse-electron-demand variants, provide another avenue.[5] Here, an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile (like an enamine or alkyne) to form a bicyclic intermediate that subsequently eliminates a small molecule (e.g., N₂) to yield the pyridine ring.[6] The regioselectivity is dictated by the electronic and steric properties of the reacting partners.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition [1]

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the cobalt catalyst (e.g., [CoCp*(CH₃CN)(P-N)][BF₄]₂) and the desired diyne.

  • Dissolve the solids in a suitable anhydrous solvent (e.g., THF).

  • Add the nitrile substrate to the reaction mixture.

  • Introduce a reducing agent (e.g., NaBEt₃H) to generate the active Co(I) species in situ.

  • Stir the reaction mixture at the specified temperature (often mild conditions are sufficient) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Multi-Component Reactions (MCRs): Efficiency Through Convergence

MCRs offer a highly efficient and convergent approach to complex molecules by combining three or more starting materials in a single pot. For picolinate synthesis, this often involves the condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source like ammonium acetate.[7]

The reaction typically proceeds through a cascade of interconnected reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. The use of a catalyst, often a Lewis acid or a Brønsted acid/base, is crucial to facilitate the various transformations and improve yields. Ionic liquids have also emerged as green and recyclable catalyst/solvent systems for these reactions.[7]

Experimental Protocol: One-Pot Three-Component Synthesis of a Highly Functionalized Pyridine [8]

  • In a mortar, grind together the aryl aldehyde (1.0 eq), malononitrile (2.0 eq), 2-mercaptopyridine (1.0 eq), and potassium carbonate (K₂CO₃).

  • Continue grinding at room temperature until the reaction is complete (monitor by TLC).

  • Add water to the reaction mixture and stir.

  • Collect the solid product by filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure substituted pyridine.

Functionalization of a Pre-existing Pyridine Ring: Modifying the Core

An alternative to de novo synthesis is the direct functionalization of a pre-existing pyridine ring. This approach is particularly useful when the desired picolinate scaffold is readily available.

C-H Activation/Functionalization: A Modern Approach

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines.[9] This methodology avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[10]

Transition metal catalysts, particularly palladium, rhodium, and ruthenium, are commonly employed to mediate the cleavage of a C-H bond and the formation of a new C-C or C-heteroatom bond.[10][11][12] The regioselectivity of the C-H activation is often directed by a coordinating group on the substrate, such as the picolinamide itself, which forms a stable metallacyclic intermediate.[10][13] The reaction typically involves an oxidant to regenerate the active catalyst.[14]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Picolinamide [13]

  • In a reaction vessel, combine the substituted picolinamide (1.0 equiv.), the aryl iodide (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., DMF or dioxane).

  • Degas the reaction mixture and place it under an inert atmosphere.

  • Heat the reaction to the specified temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and wash with water.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Functionalization via Pyridine N-Oxides: Activating the Ring

The N-oxidation of the pyridine ring is a classic and effective strategy to alter its electronic properties, making it more amenable to both electrophilic and nucleophilic substitutions.[15][16][17]

The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This activates the C2 and C4 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack. Common oxidants for N-oxide formation include m-CPBA, hydrogen peroxide, and Oxone®.[15] Following functionalization, the N-oxide can be readily removed by reduction.

Experimental Protocol: N-Oxidation of a Substituted Picolinate using m-CPBA [15]

  • Dissolve the substituted picolinate (1.0 equiv) in a suitable solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the excess m-CPBA by adding a reducing agent (e.g., aqueous sodium thiosulfate or sodium sulfite).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude picolinate N-oxide, which can be purified by chromatography or recrystallization.

Cost-Benefit Analysis: A Comparative Overview

The choice of a synthetic route is a multi-faceted decision that requires a careful balance of various factors. The following table provides a comparative analysis of the discussed methodologies.

Synthetic Route Cost of Starting Materials/Reagents Yields Scalability Safety & Environmental Impact Key Advantages Key Disadvantages
[2+2+2] Cycloaddition Moderate to High (alkynes, transition metal catalysts)Good to ExcellentModerateRequires inert atmosphere; metal catalysts can be toxic and require removal from the final product.High atom economy; excellent for constructing highly substituted pyridines.Catalyst cost and removal can be an issue; limited commercial availability of some diynes.
Diels-Alder Reaction Low to Moderate (simple dienes and dienophiles)Moderate to GoodGoodOften requires high temperatures; some reagents can be hazardous.Good atom economy; convergent.Limited scope for some substitution patterns; regioselectivity can be a challenge.
Multi-Component Reactions Low (readily available starting materials)Good to ExcellentExcellentOften uses benign solvents and catalysts; can be performed under mild conditions.High efficiency and convergence; operational simplicity; good for generating libraries of compounds.Purification can be challenging due to the formation of multiple byproducts.
C-H Activation Moderate to High (catalysts, ligands, oxidants)Moderate to GoodModerateRequires transition metal catalysts and oxidants; potential for metal contamination.High atom economy; avoids pre-functionalization; allows for late-stage functionalization.Catalyst cost; directing group installation and removal may be necessary; regioselectivity can be challenging without a directing group.
Pyridine N-Oxide Functionalization Low to Moderate (oxidizing and reducing agents)Good to ExcellentGoodOxidizing agents can be hazardous; requires additional steps for N-oxide formation and removal.Well-established and versatile; allows access to a wide range of substitution patterns.Adds two steps to the synthetic sequence (oxidation and reduction), lowering overall efficiency.

Conclusion and Future Outlook

The synthesis of substituted picolinates is a dynamic field with a diverse array of methodologies at the disposal of the modern chemist.

  • For rapid access to diverse libraries of compounds from simple starting materials, Multi-Component Reactions (MCRs) offer an unparalleled advantage in terms of cost-effectiveness and operational simplicity.

  • When constructing highly substituted and complex pyridine cores with high atom economy, transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool, with cobalt-based systems offering a more economical option.

  • For the late-stage functionalization of existing picolinate scaffolds, C-H activation presents a modern and increasingly viable strategy, despite the current costs associated with catalysts and ligands.

  • The classical approach of functionalization via pyridine N-oxides remains a robust and reliable method, particularly when specific substitution patterns are required that are not easily accessible through other routes.

The future of picolinate synthesis will undoubtedly be shaped by the principles of green chemistry, with a continued focus on developing more sustainable and cost-effective catalytic systems, minimizing waste generation, and improving the overall efficiency of synthetic routes.[18][19][20] The development of novel catalysts for C-H activation using earth-abundant metals and the design of new MCRs with improved atom economy will be key areas of research. As our understanding of reaction mechanisms deepens, we can expect the development of even more selective and efficient methods for the synthesis of this important class of molecules.

References

Stability Under Pressure: A Comparative Guide to Methyl 3-amino-5-bromopicolinate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of robust and reliable building blocks is paramount. Methyl 3-amino-5-bromopicolinate, a key intermediate in the synthesis of numerous biologically active compounds, offers a versatile scaffold for molecular elaboration. However, its performance and stability under a variety of common reaction conditions are critical considerations that can dictate the success or failure of a synthetic campaign. This in-depth guide provides a comprehensive assessment of the stability of this compound under typical cross-coupling, amidation, and other transformative reaction conditions, offering a comparative analysis with alternative reagents and providing detailed experimental protocols for stability assessment.

The Structural Landscape and Inherent Reactivity of this compound

This compound possesses a unique constellation of functional groups that contribute to its synthetic utility and, concurrently, its potential stability challenges. The pyridine core, an electron-deficient heterocycle, is further modulated by an electron-donating amino group and an electron-withdrawing methyl ester. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions. Understanding the interplay of these functionalities is key to predicting its behavior.

A general overview of the molecule's reactivity suggests that the C-Br bond is the primary site for cross-coupling reactions. The amino group, while a potential site for side reactions, can also influence the electronic properties of the pyridine ring, impacting the reactivity of the C-Br bond. The methyl ester, while generally stable, can be susceptible to hydrolysis under certain acidic or basic conditions.

Stability Under Common Cross-Coupling Conditions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry. Here, we assess the stability of this compound under two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The stability of this compound under these conditions is generally good, with the C-Br bond readily participating in the catalytic cycle. However, potential side reactions can occur, primarily involving the amino group.

Potential Stability Issues:

  • N-Arylation: The amino group can potentially compete with the boronic acid for the palladium catalyst, leading to undesired N-arylation byproducts. This is generally a minor pathway but can be influenced by the choice of ligand and base.

  • Homocoupling: Homocoupling of the boronic acid or the parent halide can occur, reducing the yield of the desired product.

Mitigation Strategies:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the desired C-C bond formation and minimize N-arylation.

  • Base Selection: Weaker bases, such as potassium carbonate or cesium carbonate, are often preferred to minimize side reactions involving the amino group.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions MABP This compound Product Coupled Product MABP->Product Desired Pathway Side_Product_1 N-Arylated Byproduct MABP->Side_Product_1 Potential Side Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Side_Product_2 Homocoupled Product Boronic_Acid->Side_Product_2 Potential Side Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds.[1][2][3][4] Given that this compound already possesses an amino group, its use in this reaction is typically as the aryl halide partner. The stability of the molecule under these conditions is generally robust, but the choice of reaction parameters is crucial to avoid unwanted side reactions.

Potential Stability Issues:

  • Dimerization/Oligomerization: Self-coupling of the starting material or reaction with the newly formed product can lead to dimers or oligomers.

  • Hydrolysis of the Ester: The strong bases often employed in Buchwald-Hartwig aminations (e.g., sodium tert-butoxide) can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Mitigation Strategies:

  • Careful Control of Stoichiometry: Using a slight excess of the amine coupling partner can help to minimize self-coupling of the aryl halide.

  • Milder Bases: Where possible, using milder bases like cesium carbonate or potassium phosphate can reduce the extent of ester hydrolysis.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions MABP This compound Product N-Substituted Product MABP->Product Desired Pathway Side_Product_1 Dimerized Byproduct MABP->Side_Product_1 Potential Side Reaction Side_Product_2 Hydrolyzed Ester MABP->Side_Product_2 Potential Side Reaction Amine Primary/Secondary Amine Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Stability Under Amide Coupling Conditions

The amino group of this compound can be acylated to form amides, a common transformation in medicinal chemistry. However, as an electron-deficient amine, its reactivity can be sluggish, often requiring more forcing conditions which can impact the stability of the molecule.

Potential Stability Issues:

  • Ester Hydrolysis: The use of strong acids or bases as catalysts or reagents can lead to the hydrolysis of the methyl ester.

  • Bromine Displacement: Under harsh nucleophilic conditions, the bromine atom could potentially be displaced.

Mitigation Strategies:

  • Optimized Coupling Reagents: Utilizing coupling reagents that are effective for electron-deficient amines, such as HATU or COMU, can allow for milder reaction conditions.

  • Non-nucleophilic Bases: Employing non-nucleophilic bases like diisopropylethylamine (DIPEA) can minimize the risk of bromine displacement.

Stability Under Forcing Conditions: A Forced Degradation Perspective

To rigorously assess the intrinsic stability of this compound, forced degradation studies are invaluable. These studies expose the compound to harsh conditions to identify potential degradation pathways.

Acidic and Basic Hydrolysis

The methyl ester is the most probable site of degradation under both acidic and basic conditions.

  • Acidic Conditions: Under strong acidic conditions (e.g., 1M HCl), hydrolysis of the methyl ester to the corresponding carboxylic acid is expected. The amino group will be protonated, which may slightly retard the rate of hydrolysis compared to an un-substituted picolinate.

  • Basic Conditions: In the presence of a strong base (e.g., 1M NaOH), saponification of the methyl ester will readily occur, yielding the carboxylate salt.

Oxidative and Reductive Conditions

The stability of the molecule under oxidative and reductive conditions is influenced by the aminopyridine and bromo functionalities.

  • Oxidative Conditions: The amino group of the aminopyridine ring is susceptible to oxidation.[5][6][7][8][9] Treatment with common oxidants like hydrogen peroxide or m-CPBA could lead to the formation of N-oxides or other oxidation products.

  • Reductive Conditions: The bromo substituent is the most likely site for reduction. Catalytic hydrogenation (e.g., H₂, Pd/C) can lead to reductive dehalogenation, yielding Methyl 3-aminopicolinate.[1][2][3][10][11][12][13][14][15]

Forced_Degradation cluster_acidic Acidic Hydrolysis (e.g., 1M HCl) cluster_basic Basic Hydrolysis (e.g., 1M NaOH) cluster_oxidative Oxidative Conditions (e.g., H₂O₂) cluster_reductive Reductive Conditions (e.g., H₂, Pd/C) MABP This compound Acid_Product 3-Amino-5-bromopicolinic acid MABP->Acid_Product Ester Hydrolysis Base_Product Sodium 3-amino-5-bromopicolinate MABP->Base_Product Saponification Oxidative_Product N-Oxide or other oxidation products MABP->Oxidative_Product Oxidation of Amino Group Reductive_Product Methyl 3-aminopicolinate MABP->Reductive_Product Reductive Dehalogenation

Comparative Analysis: Alternative Building Blocks

While this compound is a valuable building block, several alternatives can be considered depending on the desired synthetic outcome and required stability profile.

Building BlockKey FeaturesAdvantagesDisadvantages
Methyl 3-amino-5-iodopicolinate Iodo-analogueMore reactive in cross-coupling reactions, allowing for milder conditions.More expensive and potentially less stable to light and heat.
3-Amino-5-bromopicolinonitrile Nitrile instead of esterNitrile can be a useful handle for further transformations.Requires an additional hydrolysis step to access the carboxylic acid.
3-Amino-5-(pinacolato)boronpicolinate Boronic ester instead of halideCan participate in Suzuki couplings as the boronate partner.Synthesis of the boronic ester is an additional step.

Experimental Protocols for Stability Assessment

To provide a practical framework for assessing the stability of this compound, the following general protocols are provided.

General Protocol for Reaction Stability Study
  • Set up the desired reaction (e.g., Suzuki, Buchwald-Hartwig) using this compound as the limiting reagent.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by adding a large volume of a suitable solvent).

  • Analyze the quenched aliquot by a suitable analytical technique, such as LC-MS or GC-MS, to quantify the remaining starting material and identify any degradation products.

  • Plot the concentration of this compound over time to determine its rate of consumption and assess its stability under the specific reaction conditions.

General Protocol for Forced Degradation Study
  • Prepare separate solutions of this compound in the following stress media:

    • Acidic: 0.1 M to 1 M HCl

    • Basic: 0.1 M to 1 M NaOH

    • Oxidative: 3% to 30% H₂O₂

    • Reductive: A suitable reducing agent (e.g., NaBH₄) or catalytic hydrogenation conditions.

  • Incubate the solutions at a controlled temperature (e.g., 40-60 °C).

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples by a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.[16][17][18][19][20]

  • Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Conclusion

This compound is a versatile and generally stable building block for a variety of synthetic transformations. Its stability is, however, contingent on the careful selection of reaction conditions. By understanding the potential degradation pathways and implementing appropriate mitigation strategies, researchers can effectively utilize this valuable intermediate to construct complex molecular architectures. The comparative analysis with alternative reagents and the provided experimental protocols offer a comprehensive resource for scientists to make informed decisions and troubleshoot potential stability issues in their synthetic endeavors.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the lab. Methyl 3-amino-5-bromopicolinate is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its halogenated aromatic structure necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards to protect both laboratory personnel and the environment.

Section 1: Core Hazard Profile and Risk Assessment

Understanding the "why" is the foundation of safe laboratory practice. The specific chemical properties of this compound dictate its handling and disposal requirements. The presence of a bromine atom classifies it as a halogenated organic compound , placing it in a distinct category for waste management.

The primary risks associated with this compound are its potential health effects and the environmental impact of improper disposal. Safety Data Sheets (SDS) indicate that this compound is harmful if inhaled, comes into contact with skin, or is swallowed[1]. During combustion, it can release toxic and corrosive byproducts, including nitrogen oxides and hydrogen bromide[1]. Therefore, disposal methods must be capable of safely managing these potential emissions.

Hazard ClassificationDescriptionSource
Acute Toxicity Harmful by inhalation, in contact with skin, and if swallowed.[1]
Physical/Chemical Hazards Incompatible with strong oxidizing agents. Hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide.[1]
Personal Protective Equipment Required PPE includes chemical-resistant gloves, safety goggles, and standard laboratory clothing.[1]
Engineering Controls All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
Section 2: The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for disposing of this compound is that it must be treated as halogenated organic waste . It should never be mixed with non-halogenated waste streams or disposed of down the drain[1][2]. Co-mingling waste streams complicates disposal, increases costs, and can lead to regulatory non-compliance. The required disposal route for halogenated organics is typically high-temperature incineration at a licensed facility equipped with specialized scrubbers to neutralize acidic gases like hydrogen bromide[3][4].

Here is the essential, field-proven protocol for safe disposal:

Step 1: Waste Segregation

  • Immediately upon generation, designate any waste containing this compound (e.g., unreacted compound, contaminated consumables like weigh boats or gloves, solutions) as Halogenated Organic Waste .

  • Maintain separate, dedicated waste containers for halogenated and non-halogenated materials to prevent cross-contamination[2].

Step 2: Containerization

  • Use a chemically resistant, leak-proof container (e.g., a high-density polyethylene or glass bottle with a secure screw cap) specifically designated for halogenated organic waste.

  • Ensure the container is in good condition, free from cracks or defects. For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: Accurate Labeling

  • Proper labeling is a critical, non-negotiable step for safety and regulatory compliance. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound" and any other chemical constituents in the waste stream.

    • The CAS Number: 1072448-08-8[1][5].

    • An accurate estimation of concentrations.

    • The relevant hazard pictograms (e.g., irritant/harmful).

    • The accumulation start date.

Step 4: Safe Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.

  • This location should be under the operational control of laboratory personnel, away from drains, and in secondary containment to manage any potential leaks.

  • Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents[1].

Step 5: Professional Disposal

  • Under no circumstances should you attempt to treat or neutralize this chemical waste yourself.

  • Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed professional hazardous waste disposal service to arrange for collection[1][3]. They are equipped to manage transport and ensure final disposal in accordance with all national and regional regulations[1].

Disposal Decision Workflow

The following diagram outlines the logical flow for handling waste generated from work with this compound.

G start Waste Generated (this compound) segregate Segregate as HALOGENATED ORGANIC WASTE start->segregate spill Accidental Spill Occurs start->spill containerize Containerize in a Compatible, Securely Labeled Waste Bottle segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Arrange Pickup by EH&S or Licensed Waste Contractor store->contact_ehs spill_protocol Follow Emergency Spill Protocol spill->spill_protocol spill_protocol->segregate

Caption: Decision workflow for proper disposal of this compound waste.

Section 3: Emergency Procedures for Spills and Decontamination

Accidents require prepared, immediate action. In the event of a spill, follow this procedure based on established safety guidelines[1].

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves. For larger spills, a respirator may be necessary.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), ensuring the cleaning materials are also disposed of as hazardous waste.

  • Label & Dispose: Seal and label the container with all contaminated materials (absorbent, gloves, etc.) as Halogenated Organic Waste and manage it according to the protocol in Section 2.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to this structured and scientifically-grounded disposal plan, you ensure a safe research environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

A Senior Application Scientist's Guide to Handling Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl 3-amino-5-bromopicolinate (CAS No: 1072448-08-8). As a halogenated aromatic amine, this compound requires stringent control measures to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven practices.

Core Hazard Assessment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Key hazards identified from Safety Data Sheets (SDS) include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Causes significant skin and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation, particularly if the solid is handled as a dust.[1]

Upon combustion, it can decompose to produce hazardous gases, including carbon monoxide, nitrogen oxides, and hydrogen bromide. Therefore, all handling procedures must be designed to prevent direct contact, aerosolization, and exposure to incompatible materials like strong oxidizing agents.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) should always be used in conjunction with robust engineering and administrative controls. PPE does not eliminate the hazard; it provides a final barrier.

  • Primary Engineering Control: All weighing, transferring, and handling of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, pulling them away from the operator's breathing zone.

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[1]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE.

Protection Type Specific Equipment Rationale and Expert Insight
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.[3][4]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and splashes.[5][6] For procedures with a higher risk of splashing (e.g., dissolving the compound), a face shield should be worn over the goggles.[4][7]
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness).Nitrile gloves offer good short-term splash protection against a range of chemicals.[4][8] Double-gloving is a critical best practice; it protects against undetected pinholes in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin. For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene should be considered after consulting a manufacturer's chemical resistance chart.[6][9] Never use latex gloves for primary chemical protection.[10]
Body Protection Chemically resistant laboratory coat (buttoned fully). Long pants and closed-toe, closed-heel shoes.A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[11] Natural fibers like cotton are preferable to synthetic materials such as polyester, which can melt and adhere to the skin in a fire.[4] Exposed skin on the legs or feet is an unacceptable risk.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dust or a respirator with organic vapor cartridges).A respirator is mandatory if there is any risk of generating dust or aerosols outside of a fume hood.[4] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[5]

Operational Plan: Step-by-Step Handling Workflow

This protocol outlines a standard procedure for weighing and using the solid compound.

  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don all required PPE as specified in the table above.

    • Prepare the work surface by laying down absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.

  • Execution (inside fume hood):

    • Carefully open the container, avoiding any puff of powder.

    • Use a dedicated spatula to transfer the desired amount of this compound to a weigh boat. Minimize the drop height to prevent dust generation.[3]

    • Once the desired amount is weighed, securely close the primary container.

    • Proceed with your experimental step (e.g., adding the compound to a solvent in a flask).

  • Decontamination & Cleanup:

    • Clean all reusable equipment (spatula, etc.) with an appropriate solvent inside the fume hood. Collect this solvent rinse as hazardous waste.

    • Wipe down the work surface within the fume hood.

    • Carefully fold the disposable bench paper inward, containing any residual contamination, and place it in the designated solid hazardous waste container.

  • PPE Removal (Doffing):

    • Remove the outer pair of gloves first, peeling them off without touching the outside surface. Dispose of them in the hazardous waste stream.

    • Remove the lab coat, face shield, and goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Immediately wash hands thoroughly with soap and water.[2]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_doffing 4. Final Steps prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (Absorbent Paper) prep2->prep3 handle1 Weigh Compound (Minimize Dust) prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Securely Close Stock Container handle2->handle3 clean1 Decontaminate Equipment (Collect Rinse as Waste) handle3->clean1 Work Complete clean2 Package Contaminated Disposables (Gloves, Bench Paper) clean1->clean2 clean3 Place in Labeled Hazardous Waste Container clean2->clean3 doff1 Properly Doff PPE clean3->doff1 Exit Work Area doff2 Wash Hands Thoroughly doff1->doff2

Caption: Procedural workflow for handling this compound.

Emergency & Disposal Plan

Accidental Release Measures
  • Minor Spill (inside fume hood):

    • Ensure PPE is intact.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the dry powder.

    • Sweep up the mixture and place it in a sealed, labeled hazardous waste container.[1]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the area. Do not attempt to clean it up without EHS guidance.

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.[1]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, absorbent paper, etc.

    • Liquid Waste: Contaminated solvents from cleaning or reactions.

  • Container Management: Use containers that are chemically compatible and can be tightly sealed.[1] Label containers with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by a certified hazardous waste disposal authority, in accordance with all local, state, and national regulations.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-bromopicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-5-bromopicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.